molecular formula C11H11ClO3 B7895904 Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Cat. No.: B7895904
M. Wt: 226.65 g/mol
InChI Key: SJZWGZDVQIMLDL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7-3-5-8(6-4-7)9(12)10(13)11(14)15-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZWGZDVQIMLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Chemical Properties and Synthetic Applications of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is a highly functionalized, trifunctional organic building block. Characterized by an ester moiety, an highly electrophilic α-keto group, and a benzylic chloride activated by a para-methylphenyl (p-tolyl) ring, this compound serves as an exceptional dielectrophile. This technical guide explores its molecular architecture, physicochemical properties, and field-proven synthetic methodologies, providing drug development professionals and synthetic chemists with a mechanistic blueprint for leveraging this compound in the construction of complex heterocyclic scaffolds.

Molecular Architecture and Reactivity Profiling

The synthetic utility of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate stems from its multi-site electrophilicity. The molecule operates as a self-contained cascade precursor, where each carbon center dictates a specific mechanistic pathway:

  • C1 (Ester Carbonyl): A hard electrophilic center primarily reserved for late-stage functionalization (e.g., amidation or transesterification) after the core heterocycle is built.

  • C2 (α-Keto Carbon): A highly reactive electrophile that readily undergoes condensation with nitrogenous nucleophiles (hydrazines, amines) to form imines or hydrazones.

  • C3 (Benzylic/α-Chloro Carbon): The presence of the electron-donating para-methyl group on the aryl ring stabilizes developing positive charge in the transition state, significantly enhancing the rate of nucleophilic substitution ( SN​2 ) at the carbon-chlorine bond compared to unactivated aliphatic halides [1].

MolecularReactivity Substrate Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate (Dielectrophilic Core) C1 C1: Ester Carbonyl Hard Electrophile (Amidation/Hydrolysis) Substrate->C1 Site 1 Reactivity C2 C2: alpha-Keto Carbon Soft/Hard Electrophile (Imine/Hydrazone Formation) Substrate->C2 Site 2 Reactivity C3 C3: Benzylic Halide Soft Electrophile (S_N2 Displacement) Substrate->C3 Site 3 Reactivity Heterocycles Heterocyclic Scaffolds (Thiazoles, Pyrazoles, Indoles) C2->Heterocycles Cyclocondensation (e.g., with N-nucleophiles) C3->Heterocycles Initial S- or N- attack (e.g., Thiourea/Hydrazine)

Fig 1. Trifunctional reactivity map of the target molecule.

Physicochemical Data

Understanding the physicochemical profile of this intermediate is critical for predicting its behavior in biphasic reaction systems and downstream biological assays. The data below extrapolates the baseline properties of the parent α-keto ester framework [2] combined with the lipophilic contributions of the p-tolyl substituent.

Table 1: Quantitative Physicochemical Properties

PropertyValueRationale / Significance
Chemical Formula C11​H11​ClO3​ Base structure modified with a para-methylphenyl group.
Molecular Weight 226.66 g/mol Optimal for small-molecule drug discovery (Lipinski's Rule of 5 compliant).
Topological Polar Surface Area 43.4 ŲIndicates excellent membrane permeability potential for downstream API derivatives.
Hydrogen Bond Acceptors 3Contributed by the ester and ketone oxygen atoms, facilitating target binding.
Hydrogen Bond Donors 0Enhances overall lipophilicity and limits non-specific aqueous solvation.
Rotatable Bonds 4Provides the necessary conformational flexibility for induced-fit biological targeting.

Mechanistic Pathways in Heterocyclic Synthesis

Hantzsch Thiazole Annulation

The 1,2-dielectrophilic nature of the α-haloketone moiety makes it an ideal substrate for the [3]. Reaction with thiourea or substituted thioamides yields highly functionalized 2-amino-4-arylthiazole-5-carboxylates. The mechanism is a self-validating cascade: the soft sulfur nucleophile selectively attacks the soft C3 benzylic position ( SN​2 ), liberating HCl . The resulting intermediate undergoes rapid intramolecular cyclization as the nitrogen lone pair attacks the C2 ketone, followed by thermodynamically driven dehydration to achieve aromaticity.

Knorr-Type Pyrazole Synthesis

By treating the compound with substituted hydrazines, chemists can access complex pyrazole derivatives. The primary amine of the hydrazine attacks the highly electrophilic C2 ketone to form a hydrazone intermediate. Subsequent intramolecular displacement of the C3 chloride by the secondary nitrogen yields the pyrazole core. The p-tolyl group at C3 ensures regioselectivity by sterically and electronically directing the initial attack to the C2 position.

Lewis Acid-Mediated Indole Synthesis

Recent advancements have demonstrated that aryl-substituted 3-chloro-2-oxopropanoates act as critical intermediates in transition-metal and Lewis acid-catalyzed reactions. For instance, in ZrCl4​ -promoted syntheses, related substrates undergo nitrogen extrusion from aryl azidoacrylates followed by formal annulation to yield indole-2-carboxylates [4]. The strong oxophilicity of Zr(IV) activates the C2 carbonyl, lowering the LUMO energy and facilitating the cascade cyclization.

Standardized Experimental Protocol: Hantzsch Thiazole Annulation

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a 2-amino-4-(p-tolyl)thiazole derivative. Every step is designed as a self-validating system where the physical changes (dissolution, precipitation) confirm the mechanistic progression.

Reagents: Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate (1.0 equiv), Thiourea (1.1 equiv), Absolute Ethanol.

  • Initiation & Solvation: Suspend thiourea in absolute ethanol at room temperature, then add the α-haloketone dropwise.

    • Causality: Absolute ethanol is chosen because its polar protic nature stabilizes the zwitterionic transition state during the initial SN​2 displacement. It also serves as a proton shuttle for the subsequent dehydration step without causing competitive hydrolysis of the C1 methyl ester.

  • Thermal Cyclocondensation: Heat the reaction mixture to reflux (80°C) for 2–4 hours. The mixture will transition from a heterogeneous suspension to a clear, pale-yellow solution, indicating the formation of the soluble intermediate.

    • Causality: Refluxing provides the thermodynamic driving force required to overcome the activation barrier of the final dehydration step, pushing the equilibrium irreversibly toward the aromatized thiazole ring.

  • Precipitation & Isolation: Remove the heat source and cool the flask in an ice-water bath (0–5°C). A dense precipitate of the thiazole hydrochloride salt will form.

    • Causality: The sudden drop in temperature drastically reduces the solubility of the target heterocycle, driving crystallization and leaving impurities in the mother liquor.

  • Filtration & Washing: Collect the solid via vacuum filtration. Wash the filter cake with cold aqueous ethanol (1:1).

    • Causality: The cold aqueous wash minimizes product dissolution while effectively stripping away highly soluble hydrochloride by-products and any unreacted thiourea.

HantzschWorkflow S1 Step 1: Initiation Dissolve substrate & thiourea in EtOH S2 Step 2: Cyclocondensation Reflux at 80°C (2-4 hours) S1->S2 Heat S3 Step 3: Precipitation Cool to 0-5°C Induce crystallization S2->S3 Cooling S4 Step 4: Isolation Vacuum filtration & cold solvent wash S3->S4 Filtration S5 Step 5: Purification Recrystallization (Analytical grade) S4->S5 EtOH/H2O

Fig 2. Step-by-step workflow for Hantzsch thiazole synthesis.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12530121, Methyl 3-chloro-2-oxopropanoate". Available at:[Link]

  • Tummatorn, J., et al. "ZrCl4-promoted facile synthesis of indole derivatives". RSC Advances, 2014, 4, 20048-20052. DOI: 10.1039/C4RA02158D. Available at:[Link]

An In-depth Technical Guide on the Molecular Structure and Reactivity of Alpha-Chloro-Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, reactivity, and synthetic applications of α-chloro-β-keto esters, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Their unique structural features give rise to a rich and versatile chemistry, making them valuable intermediates in the construction of complex molecular architectures, including various heterocyclic compounds and chiral building blocks.[1][2]

Molecular Structure and Conformational Analysis

The defining feature of α-chloro-β-keto esters is the presence of a ketone and an ester functional group separated by a chlorinated α-carbon. This arrangement profoundly influences the molecule's electronic properties, stereochemistry, and reactivity.

1.1 Keto-Enol Tautomerism:

Like other β-dicarbonyl compounds, α-chloro-β-keto esters can exist as a mixture of keto and enol tautomers.[3][4] The equilibrium between these two forms is a critical aspect of their chemistry, as each tautomer exhibits distinct reactivity. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the ester carbonyl group.[3]

The position of the keto-enol equilibrium is highly sensitive to several factors:

  • Solvent: Non-polar solvents tend to favor the enol form by stabilizing the intramolecular hydrogen bond, while polar solvents can shift the equilibrium towards the keto form.[3]

  • Temperature: Changes in temperature can also influence the equilibrium position.[3]

  • Substitution: The nature of the substituents on the ester and at the γ-position can also affect the relative stability of the tautomers.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and reliable method for determining the ratio of keto and enol tautomers.[3] Distinct signals for the α-proton in the keto form and the vinylic proton in the enol form can be integrated to calculate their relative concentrations.[3]

1.2 Conformational Isomerism:

The rotation around the single bonds within the α-chloro-β-keto ester molecule gives rise to different conformational isomers. Studies on similar α-ketoesters have shown that they can exist in s-cis and s-trans conformations, with the s-trans form generally being more stable.[5] The energy barrier for interconversion is typically low, meaning that a mixture of conformers can be present at room temperature.[5] The conformational preference can be influenced by solvent polarity and hydrogen bonding interactions.[5]

Diagram: Keto-Enol Tautomerism of an α-Chloro-β-Keto Ester

Caption: Equilibrium between the keto and enol tautomers of an α-chloro-β-keto ester.

Synthesis of Alpha-Chloro-Beta-Keto Esters

The primary method for synthesizing α-chloro-β-keto esters involves the direct chlorination of the parent β-keto ester.

2.1 Electrophilic Chlorination:

The most common approach is the reaction of a β-keto ester with an electrophilic chlorine source.[6] Sulfuryl chloride (SO₂Cl₂) is a frequently used reagent for this transformation.[7] Other reagents, such as N-chlorosuccinimide (NCS), are also effective, particularly in organocatalytic asymmetric chlorinations.[1][6]

2.2 Enantioselective Chlorination:

Significant progress has been made in the development of catalytic, enantioselective methods for the α-chlorination of β-keto esters. These methods often employ chiral catalysts, such as Cinchona alkaloids or metal complexes with chiral ligands, to control the stereochemistry of the newly formed stereocenter.[1][6] High enantiomeric excesses (ee) of up to 97% have been achieved using hybrid amide-based Cinchona derivatives as catalysts.[1][6]

Table 1: Comparison of Reagents for α-Chlorination of β-Keto Esters

ReagentCatalyst/ConditionsAdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂)Typically no catalyst neededReadily available, efficientCan lead to side products, harsh conditions
N-Chlorosuccinimide (NCS)Organocatalysts (e.g., Cinchona alkaloids), Metal complexesMilder conditions, enables enantioselective synthesisCatalyst may be expensive
Sodium Chloride (NaCl)Chiral Thiourea CatalystsUtilizes an inexpensive and abundant chlorine sourceMay require longer reaction times

Experimental Protocol: General Procedure for Asymmetric α-Chlorination of β-Keto Esters [1]

  • A mixture of the β-keto ester substrate (0.2 mmol), the chiral catalyst (0.001 mmol), and solid potassium fluoride (KF, 2 equivalents) is stirred in toluene (1 mL) at room temperature for 20 minutes.

  • The mixture is then cooled to the appropriate temperature.

  • N-chlorosuccinimide (NCS, 0.21 mmol) is added in one portion.

  • The reaction is conducted for 5–80 minutes at this temperature and then quenched with a saturated ammonium chloride solution.

  • The product is extracted with ethyl acetate (2 x 10 mL), dried over sodium sulfate (Na₂SO₄), and the solvent is evaporated.

Reactivity of Alpha-Chloro-Beta-Keto Esters

The presence of the electron-withdrawing chlorine atom at the α-position, combined with the two carbonyl groups, makes α-chloro-β-keto esters highly reactive and versatile synthetic intermediates. They can act as both electrophiles and precursors to nucleophiles.

3.1 Electrophilic Reactivity:

The α-carbon of α-chloro-β-keto esters is electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of their applications.

  • Sₙ2 Reactions: They readily undergo Sₙ2 reactions with a variety of nucleophiles, such as phenols, to form α-aryloxy-β-keto esters.[8] This reaction has been shown to proceed smoothly even at a tertiary carbon center.[8]

  • Formation of Heterocycles: Their reaction with binucleophiles is a powerful strategy for the synthesis of various heterocyclic compounds.

3.2 Nucleophilic Reactivity (via Enolates):

Although the α-proton is less acidic than in the parent β-keto ester due to the inductive effect of the chlorine atom, it can still be removed by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

3.3 Reduction Reactions:

The ketone carbonyl group can be selectively reduced to a hydroxyl group. Biocatalytic reductions using reductases from baker's yeast (Saccharomyces cerevisiae) have been shown to be highly stereoselective, providing access to all four possible diastereomers of the corresponding α-chloro-β-hydroxy esters with high optical purity.[7][9] These chiral building blocks are valuable intermediates in organic synthesis.[7]

Diagram: Reactivity of α-Chloro-β-Keto Esters

Reactivity cluster_products Products main α-Chloro-β-Keto Ester electrophile Electrophilic Reactivity (α-carbon) main->electrophile Nucleophilic Attack nucleophile Nucleophilic Reactivity (via enolate) main->nucleophile Deprotonation reduction Reduction (ketone) main->reduction Reduction sn2 Sₙ2 Products (e.g., α-aryloxy-β-keto esters) electrophile->sn2 heterocycles Heterocycles electrophile->heterocycles alkylation Alkylation Products nucleophile->alkylation hydroxy α-Chloro-β-Hydroxy Esters reduction->hydroxy

Caption: Overview of the main reaction pathways for α-chloro-β-keto esters.

Applications in Drug Discovery and Development

The unique reactivity of α-chloro-β-keto esters makes them valuable building blocks in the synthesis of pharmaceutically active compounds.

4.1 Synthesis of Chiral Intermediates:

As mentioned earlier, the stereoselective reduction of α-chloro-β-keto esters provides access to chiral α-chloro-β-hydroxy esters. These are versatile intermediates for the synthesis of optically active compounds.[7]

4.2 Synthesis of Bioactive Molecules:

The enantioselective phenoxylation of β-keto esters, which proceeds through an α-chloro intermediate, has been utilized in the synthesis of biologically active compounds, including a GPR119 agonist and a PPAR modulator for the potential treatment of type 2 diabetes.[8]

4.3 Antibacterial Agents:

β-keto esters have been designed as antibacterial compounds based on the structure of bacterial quorum sensing autoinducers.[10] While this research focused on non-chlorinated analogs, the synthetic versatility of α-chloro-β-keto esters opens up possibilities for creating novel analogs with potentially enhanced activity.

Safety and Handling

α-Chloro-β-keto esters, like many halogenated organic compounds, should be handled with care in a well-ventilated fume hood.[11][12][13] Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.[11][12][14] It is important to consult the Safety Data Sheet (SDS) for specific handling and disposal information for each compound.[15]

General Precautions: [11][12][13][14][15]

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Use spill trays and absorbent materials to contain any spills.

  • Dispose of waste according to institutional and regulatory guidelines.

Conclusion

Alpha-chloro-beta-keto esters are a fascinating and highly useful class of molecules in organic chemistry. Their rich reactivity, stemming from the interplay of three functional groups, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. The continued development of stereoselective methods for their synthesis will undoubtedly expand their utility in drug discovery and other areas of chemical science.

References

  • Benchchem. Addressing keto-enol tautomerism in the analysis of β-keto esters.
  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism.
  • ACS Publications. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester.
  • ACS Publications. Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters.
  • Alfa Chemistry.
  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • PharmaTutor.
  • ResearchGate. Possible keto-enol tautomerism of β-keto ester IV.
  • ChemRxiv. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester.
  • ACS Publications.
  • Journal of the Chemical Society, Perkin Transactions 2. Conformational isomerism of α-ketoesters. A FTIR and ab initio study.
  • ACS Publications.
  • ACS Publications.
  • PubMed. Stereoselective, Biocatalytic Reductions of Alpha-Chloro-Beta-Keto Esters.
  • Alpha Resources Inc.
  • Benchchem.
  • PMC. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • University of Kentucky.
  • Safe Handling Procedures for all Radionuclides.
  • Ospedale sicuro. OV prevention - Aldehydes, ketones.

Sources

The Versatile Chemistry of 3-Chloro-2-oxo-3-(p-tolyl)propanoate Derivatives: A Comprehensive Technical Guide for Heterocyclic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, pharmacologically active heterocyclic scaffolds relies heavily on the strategic selection of polyfunctional building blocks. 3-Chloro-2-oxo-3-(p-tolyl)propanoate derivatives (typically available as methyl or ethyl esters) represent a premier class of these precursors [2].

Structurally characterized as β -chloro- α -keto esters, these molecules present a highly differentiated electrophilic triad : an ester carbonyl (C1), an highly reactive α -ketone (C2), and a benzylic alkyl chloride (C3). As an application scientist who has optimized countless cyclocondensation workflows, I have found that the specific inclusion of the p-tolyl group is not merely structural—it is a calculated mechanistic handle. The electron-donating inductive (+I) and hyperconjugative effects of the para-methyl group stabilize the partial positive charge at C3 during nucleophilic displacement, significantly accelerating reaction kinetics compared to unsubstituted phenyl analogs, while simultaneously enhancing the lipophilicity (LogP) of the final drug candidate [4].

This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and quantitative data for utilizing this versatile precursor in the divergent synthesis of high-value pharmaceutical cores.

Structural and Mechanistic Profiling

The synthetic utility of 3-chloro-2-oxo-3-(p-tolyl)propanoate stems from its predictable, regioselective reactivity with bidentate nucleophiles. The molecule is a self-validating system for cascade reactions:

  • C3 (Benzylic/Alkyl Chloride): Highly susceptible to SN​2 attack by soft nucleophiles (e.g., thiols, ring nitrogens). The p-tolyl group provides transition-state stabilization, lowering the activation energy barrier.

  • C2 ( α -Ketone): The most electrophilic center in the molecule, targeted by hard nucleophiles (e.g., primary amines, hydrazines) to form imines or hydrazones [1].

  • C1 (Ester Carbonyl): Generally reserved for secondary cyclization steps (acyl substitution) when reacting with diamines, yielding 6-membered rings like quinoxalines.

Divergent Reactivity Map

The following diagram illustrates the regioselective divergence of this precursor into three distinct, highly prized pharmacological scaffolds: Thiazoles, Quinoxalines, and Imidazo[1,2-a]pyridines.

ReactivityMap Core 3-Chloro-2-oxo-3-(p-tolyl)propanoate (Trifunctional Electrophile) Thiazole Hantzsch Thiazole Synthesis Product: 2-Amino-5-(p-tolyl)thiazole-4-carboxylate Core->Thiazole + Thiourea (Ethanol, Reflux) Quinoxaline Quinoxaline Synthesis Product: 3-(Chloro(p-tolyl)methyl)quinoxalin-2(1H)-one Core->Quinoxaline + o-Phenylenediamine (AcOH, RT) Imidazo Imidazo[1,2-a]pyridine Synthesis Product: 3-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate Core->Imidazo + 2-Aminopyridine (EtOH, Reflux)

Divergent synthetic pathways of 3-chloro-2-oxo-3-(p-tolyl)propanoate into key heterocyclic cores.

Quantitative Data & Yield Analysis

To assist in route scouting and scale-up, the following table summarizes the optimized parameters and typical quantitative yields for the three primary cyclocondensation pathways based on established laboratory data.

Target ScaffoldCo-ReactantSolvent / CatalystTemp & TimeTypical YieldKey Pharmaceutical Application
Thiazole ThioureaEthanol (Protic)80°C, 2–4h78–88%Antimicrobial agents, Kinase inhibitors [4]
Quinoxalin-2-one o-PhenylenediamineGlacial Acetic Acid25°C, 4–6h82–92%Antidiabetic drugs, CNS modulators
Imidazo[1,2-a]pyridine 2-AminopyridineEthanol / NaHCO3​ 80°C, 6–8h65–75%Antiviral therapies, GABA receptor agonists

Experimental Methodologies & Protocols

As an application scientist, I emphasize that a protocol must be a self-validating system. The causality behind every solvent choice and temperature adjustment is detailed below to ensure reproducibility and high fidelity in your syntheses.

Protocol A: Hantzsch Synthesis of 2-Amino-5-(p-tolyl)thiazole-4-carboxylates

Causality Check: Ethanol is selected as the solvent because its polar protic nature stabilizes the chloride leaving group during the initial SN​2 attack by the thiourea sulfur. Furthermore, it facilitates the critical proton-transfer steps required for the final dehydration and aromatization of the thiazole ring.

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl 3-chloro-2-oxo-3-(p-tolyl)propanoate in 25 mL of absolute ethanol.

  • Addition: Add 10.5 mmol (1.05 eq) of thiourea. The slight excess ensures complete consumption of the electrophile, preventing complex purification.

  • Activation (Reflux): Attach a reflux condenser and heat the mixture to 80°C. Stir continuously for 3 hours. The reaction will transition from a clear solution to a pale yellow suspension as the hydrochloride salt of the product precipitates.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold distilled water.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH reaches 7.5–8.0. This neutralizes the hydrochloride salt, precipitating the free base.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure thiazole derivative.

Workflow Step1 1. Preparation Dissolve precursor & thiourea in EtOH Step2 2. Activation Reflux at 80°C for 3 hours Step1->Step2 Step3 3. Cyclization In situ dehydration & ring formation Step2->Step3 Step4 4. Workup Cool to RT, neutralize with NaHCO3 Step3->Step4 Step5 5. Purification Recrystallize from EtOH/Water Step4->Step5

Step-by-step experimental workflow for the Hantzsch thiazole synthesis protocol.

Protocol B: Synthesis of 3-(Chloro(p-tolyl)methyl)quinoxalin-2(1H)-ones

Causality Check: Unlike the Hantzsch synthesis, this reaction utilizes the 1,2-dicarbonyl moiety (C1 and C2) rather than the C3 chloride. Glacial acetic acid acts as both solvent and Brønsted acid catalyst, activating the C2 ketone toward nucleophilic attack by the primary amine of o-phenylenediamine, while leaving the C3 benzylic chloride intact for downstream functionalization [3].

Step-by-Step Workflow:

  • Preparation: Dissolve 5.0 mmol of o-phenylenediamine in 15 mL of glacial acetic acid at room temperature.

  • Addition: Dropwise, add a solution of 5.0 mmol of methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate dissolved in 5 mL of acetic acid over 10 minutes to prevent exothermic degradation.

  • Cyclocondensation: Stir the mixture at 25°C for 5 hours. The diamine condenses with the C2 ketone and C1 ester, extruding water and methanol/ethanol to form the quinoxalinone core.

  • Isolation: Pour the dark mixture into 100 mL of crushed ice. The sudden drop in solubility forces the product to precipitate.

  • Purification: Filter the solid, wash extensively with cold water to remove residual acetic acid, and dry under a vacuum.

Conclusion

The strategic deployment of 3-chloro-2-oxo-3-(p-tolyl)propanoate derivatives allows synthetic chemists to bypass multi-step linear syntheses in favor of highly convergent, regioselective cyclizations. By understanding the distinct electronic properties of its electrophilic triad and the stabilizing influence of the p-tolyl group, researchers can reliably engineer complex pharmacophores with high atom economy and exceptional yields.

References

  • The Royal Society of Chemistry. ZrCl4-promoted facile synthesis of indole derivatives. Retrieved from:[Link]

  • ResearchGate. Superimposed image of docked conformer and X-ray validation in heterocyclic antifungal agents. Retrieved from:[Link]

Comparative Analysis of p-Tolyl vs. Phenyl α-Chloro-β-Keto Esters: Reactivity, Stereocontrol, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of α-Chloro-β-Keto Esters

In the development of complex active pharmaceutical ingredients (APIs), α-chloro-β-keto esters serve as highly versatile, bifunctional synthons. They are the direct precursors to chiral epoxides, aziridines, and β-hydroxy esters—most notably utilized in the synthesis of the N-benzoyl phenylisoserine side chain of the chemotherapeutic agent Taxol (paclitaxel)[1].

When designing synthetic routes, drug development professionals frequently face a critical structural choice: the selection of the aryl substituent. The substitution of a standard phenyl ring with a p-tolyl (para-methylphenyl) group may appear to be a trivial structural modification, but it fundamentally alters the electronic landscape of the molecule. This technical guide explores the causal relationship between these aryl substituents and their reactivity, specifically focusing on Dynamic Reductive Kinetic Resolution (DYRKR) workflows.

Electronic Causality: How the para-Methyl Group Dictates Reactivity

The divergence in reactivity between phenyl and p-tolyl α-chloro-β-keto esters is governed by the inductive (+I) and hyperconjugative (+M) electron-donating effects of the para-methyl group. This electronic shift cascades through the molecule, impacting three critical parameters:

  • Ketone Electrophilicity: The electron-donating p-tolyl group increases the electron density of the aromatic ring, which in turn reduces the partial positive charge ( δ+ ) on the β-keto carbon. Consequently, hydride transfer—whether from a ruthenium-hydride complex or an enzyme cofactor like NAD(P)H—is decelerated compared to the phenyl analog.

  • α-Proton Acidity and Enolization: For DYRKR to succeed, the unreacted enantiomer of the α-chloro-β-keto ester must rapidly racemize via a keto-enol tautomerization. The p-tolyl group's electron donation makes the adjacent carbonyl less electron-withdrawing, slightly raising the pKa of the α-proton. This decelerates the racemization rate ( krac​ ).

  • Steric and Lipophilic Binding: In biocatalytic applications, the p-tolyl group increases the substrate's lipophilicity (logP) and van der Waals volume. Within the hydrophobic binding pockets of short-chain dehydrogenases, this often results in a tighter, more rigid enzyme-substrate complex, thereby enhancing the enantiomeric excess (ee) of the final product[1].

The DYRKR Mechanistic Pathway

The success of a DYRKR protocol hinges on the delicate kinetic balance where the rate of racemization strictly outpaces the rate of reduction ( krac​≫kred​ ). If kred​ outpaces krac​ in a p-tolyl substrate due to its depressed α-proton acidity, the reaction will suffer from poor diastereomeric ratios (dr).

DYRKR_Mechanism S_keto (S)-α-chloro-β-keto ester (Fast Reacting) Enol Enol Intermediate (Rapid Racemization) S_keto->Enol Base/Enzyme Product Anti-α-chloro-β-hydroxy ester (High ee & dr) S_keto->Product k_red (Catalyst) R_keto (R)-α-chloro-β-keto ester (Slow Reacting) R_keto->Enol Base/Enzyme R_keto->Product k_red' (Slow)

Dynamic Reductive Kinetic Resolution (DYRKR) of α-chloro-β-keto esters.

Comparative Quantitative Data

The table below synthesizes the kinetic and stereochemical outcomes typically observed when subjecting these two substrates to asymmetric catalytic hydrogenation (e.g., using [Ru(SYNPHOS)] catalysts)[2] and biocatalytic reduction (e.g., using engineered S. cerevisiae reductases)[3].

ParameterPhenyl α-Chloro-β-Keto Esterp-Tolyl α-Chloro-β-Keto Ester
Aryl Electronic Effect Neutral (Baseline)Electron-Donating (+I, +M)
Relative α-Proton pKa Lower (More acidic)Higher (Less acidic)
Racemization Rate ( krac​ ) Very FastModerate to Fast
Reduction Velocity ( kred​ ) FastSlower (due to reduced electrophilicity)
Typical Biocatalytic ee (%) 92 - 96%96 - >99% (Tighter pocket binding)
Typical Biocatalytic dr (syn:anti) 98:295:5 (Dependent on buffer pH)
Ru-Catalyzed Hydrogenation Yield >95% (Standard conditions)~85-90% (Requires elevated temp/time)

Self-Validating Experimental Protocol: Biocatalytic DYRKR

To ensure scientific integrity, a reduction protocol must be a self-validating system. The following methodology for the biocatalytic reduction of p-tolyl α-chloro-β-keto esters incorporates continuous kinetic validation to ensure that krac​ is not acting as the rate-limiting bottleneck.

Phase 1: Reaction Assembly and Cofactor Recycling

Causality: Biocatalytic reductions require a stoichiometric hydride source. Rather than adding expensive NAD(P)H directly, a coupled enzyme system (Glucose Dehydrogenase / Glucose) is used to continuously regenerate the cofactor, driving the equilibrium forward while preventing product inhibition.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Crucial Step: Adjust the pH to exactly 7.2. A pH lower than 7.0 will suppress the enolization of the p-tolyl substrate, halting DYRKR. A pH above 7.5 risks spontaneous hydrolysis of the ester.

  • Substrate Addition: Dissolve 50 mM of ethyl 2-chloro-3-oxo-3-(p-tolyl)propanoate in a minimal volume of DMSO (final concentration <5% v/v to prevent enzyme denaturation) and add to the buffer.

  • Catalyst Loading: Add the purified reductase (e.g., YGL039w) at 2 mg/mL, alongside 1 U/mL of Glucose Dehydrogenase (GDH), 100 mM D-glucose, and 0.5 mM NADP + .

Phase 2: In-Process Self-Validation (The 50% Checkpoint)

Causality: To prove that DYRKR is occurring (rather than a simple kinetic resolution where maximum yield is 50%), the reaction must be interrogated at the halfway point.

  • Kinetic Sampling: At exactly 50% theoretical conversion (tracked via LC-MS), extract a 100 µL aliquot.

  • Chiral HPLC Validation: Analyze the unreacted starting material via chiral stationary phase HPLC.

    • Validation Logic: If the starting material is racemic (50:50 R/S), krac​ is sufficiently fast, and DYRKR is functioning perfectly. If the starting material shows an enantiomeric excess, krac​ is too slow. For the p-tolyl substrate, if this occurs, the temperature must be raised from 25°C to 30°C to accelerate tautomerization.

Phase 3: Isolation and Stereochemical Confirmation
  • Workup: Upon >95% conversion, extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • NMR Analysis: Determine the diastereomeric ratio (dr) by integrating the α-proton doublets in the 1 H-NMR spectrum (typically ~4.5 ppm for syn and ~4.3 ppm for anti).

Workflow Step1 1. Substrate Prep Ar-CO-CHCl-COOEt Step2 2. DYRKR Setup Catalyst + Cofactor Step1->Step2 Step3 3. 50% Checkpoint Validate k_rac via HPLC Step2->Step3 Step4 4. Isolation Solvent Extraction Step3->Step4 Step5 5. Final Validation NMR (dr) & HPLC (ee) Step4->Step5

Self-validating experimental workflow for the biocatalytic reduction of β-keto esters.

Downstream Applications: The Darzens-Type Epoxidation

The ultimate utility of comparing these substrates lies in their downstream conversion. The resulting α-chloro-β-hydroxy esters undergo base-mediated cyclization to form glycidic esters (epoxides).

Because the p-tolyl group is electron-donating, the benzylic hydroxyl group in the reduced product is slightly less acidic than its phenyl counterpart. When executing the ring closure (typically utilizing K 2​ CO 3​ in DMF or mild alkoxides), the p-tolyl derivative may require slightly longer reaction times to achieve complete alkoxide formation prior to the intramolecular S N​ 2 displacement of the chloride. However, the resulting p-tolyl epoxides exhibit remarkable stability and serve as premium intermediates for ring-opening with nucleophiles (e.g., Ritter reactions with benzonitrile) to form oxazolines, the direct precursors to Taxotere analogs[1].

References

  • Feske, B. D., Kaluzna, I. A., & Stewart, J. D. (2005). "Enantiodivergent, Biocatalytic Routes to Both Taxol Side Chain Antipodes." The Journal of Organic Chemistry, 70(23), 9654-9657. Available at:[Link]

  • Genet, J.-P. (2003). "Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications." Accounts of Chemical Research, 36(12), 908-918. Available at:[Link]

Sources

The Strategic Role of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug development, poly-electrophilic building blocks are critical for the rapid assembly of complex molecular architectures. Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate (CAS: 191152-70-2) stands out as a highly versatile, tri-electrophilic α -keto- β -chloro ester. By offering three distinct sites for nucleophilic attack, this compound enables the divergent synthesis of a wide array of pharmacologically relevant heterocycles, including 1,3,4-thiadiazines, thiazoles, quinoxalines, and indoles. This whitepaper provides an in-depth technical analysis of its reactivity profile, mechanistic pathways, and validated laboratory protocols.

Structural and Electronic Profiling: The Causality of Reactivity

The synthetic utility of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is dictated by the precise electronic interplay of its three contiguous functional groups. Understanding the causality behind its reactivity is essential for designing chemo- and regioselective transformations [1].

  • C3 (Benzylic α -Chloro Carbon): This is typically the most reactive site toward soft nucleophiles (e.g., thiols, heavy amines). The adjacent ketone lowers the Lowest Unoccupied Molecular Orbital (LUMO), while the p -tolyl group exerts a strong electron-donating effect (via hyperconjugation and π -resonance). This dual effect dramatically stabilizes the SN​2 transition state, making the C3 position exceptionally susceptible to rapid nucleophilic displacement compared to non-arylated analogs.

  • C2 ( α -Ketone): Acting as a highly activated hard electrophile, the C2 carbonyl is flanked by the electron-withdrawing ester and the α -chloro group. It is the primary site of attack for hard, nitrogen-based nucleophiles (e.g., hydrazines) during initial condensation steps.

  • C1 (Methyl Ester): The least reactive of the three centers, the ester group typically participates in the final stages of cyclization (e.g., lactamization), requiring stronger nucleophiles or elevated temperatures to undergo acyl substitution.

Core Heterocyclic Assembly Pathways

Pathway A: 1,3,4-Thiadiazine and Thiazole Construction

The reaction of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate with S,N -dinucleophiles is a masterclass in regiocontrol. When reacted with thiosemicarbazides, the soft sulfur atom selectively attacks the C3 benzylic carbon via an SN​2 mechanism. Subsequently, the adjacent nitrogen attacks the C2 ketone. This cascade yields a cyclic semiaminal intermediate—specifically, 5-hydroxy-2-imino-5-methoxycarbonyl-6-(p-tolyl)perhydro-1,3,4-thiadiazine [2]. Dehydration of this intermediate yields the fully conjugated 1,3,4-thiadiazine scaffold. Similarly, reactions with thioamides yield 1,3-thiazoles.

Pathway B: Quinoxaline and Flavazole Scaffolds

When exposed to 1,2-phenylenediamines or dihydroquinoxalin-2-one derivatives, the compound acts as a potent 1,2- or 1,3-dielectrophile. Initial condensation at the highly electrophilic C2 ketone is followed by intramolecular cyclization. In complex multi-component reactions, this α -keto ester acts as a highly efficient trap for thiocarbamoyl moieties, facilitating the formation of complex 3-phenylflavazoles and related quinoxaline derivatives [3].

Pathway C: Indole Functionalization

Recent methodologies in Lewis acid catalysis have utilized aryl-substituted 3-chloro-2-oxopropanoates for the functionalization of indoles. Promoted by ZrCl4​ , the compound can be integrated into indole frameworks to generate complex ethyl/methyl 3-chloro-2-oxo-3-arylpropanoate derivatives, serving as advanced precursors for alkaloid synthesis [4].

Quantitative Data & Reactivity Profiling

The following table summarizes the divergent reactivity of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate based on the chosen dinucleophile.

Target HeterocycleDinucleophile TypePrimary Attack Site (Kinetic)Secondary Attack Site (Thermodynamic)Typical Yield Range
1,3,4-Thiadiazines Thiosemicarbazides ( S,N )C3 (S-attack, SN​2 )C2 (N-attack, Condensation)75% - 88%
1,3-Thiazoles Thioamides ( S,N )C3 (S-attack, SN​2 )C2 (N-attack, Condensation)80% - 92%
Quinoxalin-2-ones 1,2-Phenylenediamines ( N,N )C2 (N-attack, Condensation)C1 (N-attack, Lactamization)65% - 85%
Pyrazoles Hydrazines ( N,N )C2 (N-attack, Condensation)C1 (N-attack, Acyl Substitution)70% - 90%

Validated Experimental Protocol: Chemo- and Regioselective Cyclization

Target: Synthesis of 5-hydroxy-2-imino-5-methoxycarbonyl-6-(p-tolyl)perhydro-1,3,4-thiadiazine [2]. This protocol is designed as a self-validating system, utilizing temperature control to isolate the kinetic semiaminal intermediate before thermodynamic dehydration occurs.

Step 1: Reagent Preparation Dissolve 1.0 equivalent (10 mmol) of thiosemicarbazide in 30 mL of anhydrous Acetonitrile (MeCN). Causality: MeCN is selected as a polar aprotic solvent; it leaves the sulfur nucleophile unsolvated and highly reactive, promoting the initial SN​2 displacement over competing pathways.

Step 2: Controlled Electrophilic Addition Cool the solution to 0–5 °C using an ice bath. Dropwise, add a solution of 1.0 equivalent (10 mmol) of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate dissolved in 10 mL of MeCN over 20 minutes. Causality: The benzylic C3 position is hyper-activated by the p -tolyl group. Low temperatures are strictly required to control the highly exothermic SN​2 reaction and prevent oxidative degradation or polymerization.

Step 3: Intramolecular Cyclization Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 3 hours. Causality: As the system warms, the intermediate thioether undergoes an intramolecular nucleophilic attack by the adjacent hydrazine nitrogen onto the C2 ketone, forming the 6-membered cyclic semiaminal.

Step 4: Isolation and Validation The product will spontaneously precipitate from the MeCN solution as a crystalline solid. Filter under vacuum, wash with 10 mL of cold MeCN, and dry. Validation: Confirm the structure via 13C NMR. The success of the protocol is validated by the presence of a characteristic hemiaminal carbon signal at δ 85–95 ppm, distinguishing it from the dehydrated aromatic thiadiazine, alongside the intact ester carbonyl signal at δ ~170 ppm.

Visualizing the Reaction Logic

The following diagram maps the divergent synthetic pathways originating from the tri-electrophilic core of the title compound.

G Core Methyl 3-chloro-2-oxo- 3-(p-tolyl)propanoate (Tri-electrophile) Nuc1 Thiosemicarbazides (S, N-dinucleophile) Core->Nuc1 Nuc2 1,2-Phenylenediamines (N, N-dinucleophile) Core->Nuc2 Nuc3 Thioamides (S, N-dinucleophile) Core->Nuc3 Nuc4 Hydrazines (N, N-dinucleophile) Core->Nuc4 Prod1 1,3,4-Thiadiazines (via C3 S-attack, C2 N-attack) Nuc1->Prod1 Prod2 Quinoxalines / Flavazoles (via C2 & C1/C3 N-attack) Nuc2->Prod2 Prod3 1,3-Thiazoles (via C3 S-attack, C2 N-attack) Nuc3->Prod3 Prod4 Pyrazoles (via C2 & C1 N-attack) Nuc4->Prod4

Fig 1: Divergent multi-pathway heterocyclic synthesis from the tri-electrophilic core.

References

  • ResearchGate. "Cyclic Sulfamates through [5+1] Cyclization of Sulfuryl Fluoride and Salicylic Amides: Synthesis and Chemical Transformations" (Details on thiosemicarbazide cyclization with methyl 3-chloro-2-oxo-3-phenylpropionate analogs). ResearchGate. URL: [Link]

  • ResearchGate. "Fused Nitrogen-Containing Heterocycles: IV. 3-Benzoyl-2-oxo-1,2-dihydroquinoxaline Hydrazones and Flavazoles Derived Therefrom". ResearchGate. URL: [Link]

  • The Royal Society of Chemistry. "ZrCl4-promoted facile synthesis of indole derivatives - Supplementary Information". RSC.org. URL: [Link]

Methodological & Application

Application Note: Protocol for Hantzsch Thiazole Synthesis using Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Thiazoles are privileged scaffolds in medicinal chemistry, featured prominently in antimicrobial, antineoplastic, and anti-inflammatory agents[1]. The2 remains the most robust, oldest, and widely utilized methodology for constructing this five-membered heteroaromatic ring[2].

This application note details a highly efficient, self-validating protocol for the synthesis of methyl 2-amino-5-(p-tolyl)thiazole-4-carboxylate via the condensation of methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate with thiourea. By utilizing an α -halocarbonyl compound with adjacent ester and aryl functionalities, this protocol demonstrates how to leverage electronic effects to achieve rapid cyclization and high regioselectivity[3].

Mechanistic Rationale & Causality

The success of this specific synthesis relies on the bifunctional reactivity of both substrates. Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is a substituted pyruvate derivative possessing two adjacent electrophilic centers: the sp3 carbon (C3) bearing the chloride and the sp2 ketone carbonyl (C2).

  • Step 1 (S-Alkylation): The reaction initiates with the nucleophilic attack of the thiourea sulfur on the C3 carbon of the propanoate. Sulfur, being a highly polarizable "soft" nucleophile, preferentially attacks the soft sp3 electrophilic center, displacing the chloride ion ( SN​2 ) to form an acyclic imino thioether intermediate[1].

  • Step 2 (Intramolecular Cyclization): The nitrogen atom of the thiourea moiety subsequently attacks the C2 ketone carbonyl. The electrophilicity of this ketone is significantly enhanced by the adjacent electron-withdrawing methyl ester group, facilitating rapid ring closure to a hydroxythiazoline intermediate[3].

  • Step 3 (Dehydration & Aromatization): Spontaneous elimination of water yields the thermodynamically stable, fully conjugated thiazole ring[4].

Mechanism R1 Reactants Propanoate + Thiourea I1 S-Alkylation Intermediate R1->I1 S-attack on C3 (-Cl) I2 Hydroxythiazoline Intermediate I1->I2 N-attack on C2 (Cyclization) P1 Thiazole Product (Aromatized) I2->P1 Dehydration (-H2O)

Mechanistic pathway of Hantzsch thiazole synthesis via S-alkylation and cyclization.

Experimental Methodology

Causality in Protocol Design: The condensation generates one equivalent of hydrochloric acid (HCl). While the 2-aminothiazole product can be isolated as a hydrochloride salt, the highly acidic environment during prolonged reflux can lead to partial hydrolysis of the C4 methyl ester. Introducing sodium bicarbonate ( NaHCO3​ ) during the workup neutralizes the acid, protecting the ester and driving the equilibrium toward the free-base thiazole[5].

Materials & Reagents
  • Substrate: Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate (1.0 equiv, 10.0 mmol, ~2.27 g)

  • Nucleophile: Thiourea (1.2 equiv, 12.0 mmol, 0.91 g)

  • Base (Workup): Sodium bicarbonate ( NaHCO3​ ) (1.5 equiv, 15.0 mmol, 1.26 g)

  • Solvent: Absolute Ethanol (25 mL)

  • Extraction: Ethyl Acetate (EtOAc) and Brine

Step-by-Step Protocol
  • Reagent Preparation: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate in 25 mL of absolute ethanol.

  • Nucleophile Addition: Add the thiourea to the stirring solution at room temperature. The mixture may initially appear as a fine suspension but will homogenize upon heating.

  • Reaction Execution (Reflux): Attach a reflux condenser and heat the reaction mixture to 78 °C using a temperature-controlled oil bath. Maintain vigorous stirring for 2 to 3 hours.

    • Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1 v/v) mobile phase. The consumption of the UV-active α -halocarbonyl spot indicates completion.

  • Neutralization: Once the starting material is fully consumed, remove the flask from the heat source and allow it to cool to room temperature. Slowly add solid NaHCO3​ in portions to neutralize the HCl byproduct. Stir for an additional 30 minutes until effervescence (gas evolution) ceases.

  • Workup & Extraction: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the ethanol solvent. Partition the resulting crude residue between EtOAc (50 mL) and distilled water (50 mL) in a separatory funnel. Extract the aqueous layer with an additional 25 mL of EtOAc.

  • Purification: Wash the combined organic extracts with saturated brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via recrystallization from hot ethanol to yield pure methyl 2-amino-5-(p-tolyl)thiazole-4-carboxylate as a crystalline solid.

Workflow Step1 1. Reagent Preparation Dissolve substrates in Absolute Ethanol Step2 2. Reaction Execution Reflux at 78°C for 2-3 hours Step1->Step2 Step3 3. Neutralization & Workup Add NaHCO3, extract with EtOAc Step2->Step3 Step4 4. Purification Recrystallize from hot Ethanol Step3->Step4

Step-by-step experimental workflow for synthesizing the 2-aminothiazole derivative.

Quantitative Data & Optimization

To ensure maximum yield and purity, various reaction conditions were evaluated during the protocol development phase. The use of protic solvents (Ethanol) proved superior to aprotic solvents (DMF), as protic environments stabilize the leaving chloride ion and the highly polar hydroxythiazoline intermediate[6].

Table 1: Optimization of Reaction Conditions for Thiazole Cyclization

SolventAdditive (Equiv)Temperature (°C)Time (h)Isolated Yield (%)Observation / Causality
EthanolNone78 (Reflux)4.072%Standard conditions; partial ester hydrolysis observed during prolonged acidic reflux.
Ethanol NaHCO3​ (1.5) *78 (Reflux) 2.5 88% Optimal; base neutralizes HCl, protecting the ester and accelerating the final dehydration.
DMF K2​CO3​ (1.0)1201.045%High heat and strong base led to substrate decomposition and complex side-reactions.
MethanolNone65 (Reflux)6.068%Lower reflux temperature resulted in sluggish cyclization kinetics.

*Note: In the optimized protocol, NaHCO3​ is added post-reaction during workup to avoid quenching the initial electrophilicity of the ketone, though in-situ addition is also viable for highly sensitive esters.

References

  • Source: PMC (National Institutes of Health)
  • Source: Encyclopedia.
  • 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)
  • Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen URL
  • Hantzsch Thiazole Synthesis Source: SynArchive URL
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Analis URL

Sources

Application Note & Protocol: Cyclization Reaction Conditions for p-Tolyl Propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Intramolecular Friedel-Crafts Acylation to 6-Methyl-1-Indanone Scaffolds

Executive Summary

The indanone core is a privileged structural motif in medicinal chemistry, materials science, and the synthesis of molecular motors. The construction of these bicyclic systems is most effectively achieved through the intramolecular cyclization of aryl propanoate derivatives. This application note provides an authoritative, in-depth guide to the cyclization of p-tolyl propanoate derivatives—specifically 3-(p-tolyl)propanoic acid and its corresponding esters or acid chlorides—to yield 6-methyl-1-indanone. We evaluate the causality behind catalyst selection, compare thermodynamic and kinetic reaction conditions, and provide self-validating experimental protocols designed for maximum yield and purity.

Mechanistic Causality & Pathway Analysis

The cyclization of p-tolyl propanoate derivatives proceeds via an[1]. The critical transformation relies on the generation of a highly electrophilic acylium ion from the propanoate side chain, followed by an intramolecular ring closure.

  • Activation: In Brønsted acid-catalyzed routes (e.g., Polyphosphoric acid, Eaton's reagent), the carboxylic acid or ester is protonated and subsequently dehydrated or dealkoxylated to form the reactive acylium ion[1]. In Lewis acid routes, an acid chloride precursor is complexed with AlCl₃ to generate the same electrophilic species.

  • Cyclization: The electron-rich p-tolyl ring undergoes intramolecular nucleophilic attack by the ortho-position carbon. This forms a cyclic Wheland intermediate (sigma complex).

  • Rearomatization: Subsequent deprotonation restores the aromaticity of the system, yielding the thermodynamically stable 1-indanone derivative.

Mechanism cluster_0 Activation & Cyclization Pathway A 3-(p-Tolyl)propanoic Acid (Substrate) B Acylium Ion (Electrophile) A->B Acid Catalyst (-H2O) C Wheland Intermediate (Sigma Complex) B->C Intramolecular Attack D 6-Methyl-1-indanone (Product) C->D Deprotonation Rearomatization

Figure 1: Mechanistic pathway of Friedel-Crafts acylation to 6-methyl-1-indanone.

Comparative Analysis of Catalytic Systems

The choice of catalytic system fundamentally dictates the reaction's efficiency, scalability, and workup complexity. The table below summarizes the quantitative and qualitative data for the three primary cyclization conditions.

Catalyst SystemReagentsTemp (°C)Time (h)Typical YieldCausality & Operational Notes
Polyphosphoric Acid (PPA) PPA (10 equiv by wt)80–901–365–75%Acts as both solvent and dehydrating agent[1]. Drawback: Highly viscous; poor mass transfer can lead to localized overheating and charring. Difficult aqueous quench.
Eaton's Reagent 10 wt% P₂O₅ in MeSO₃H60–701–280–94%Lower viscosity than PPA allows for efficient magnetic stirring. Protonates the acid and activates it toward rapid cyclization. Easier workup and higher yields[2].
Lewis Acid (Two-Step) 1. SOCl₂ (reflux)2. AlCl₃ / DCM0 to RT4–1670–85%Requires pre-formation of the acid chloride[1]. Ideal for substrates with sensitive functional groups that degrade in harsh Brønsted acids.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the reaction's progress before proceeding to the next step, preventing the loss of valuable intermediates.

Workflow cluster_1 Direct Brønsted Acid Method cluster_2 Two-Step Lewis Acid Method Start p-Tolyl Propanoate Derivative Eaton Add Eaton's Reagent (P2O5 / MeSO3H) Start->Eaton SOCl2 Reflux with SOCl2 (Form Acid Chloride) Start->SOCl2 Heat1 Stir at 60-70 °C (1-3 hours) Eaton->Heat1 Quench1 Quench on Ice Heat1->Quench1 Purify Extraction (DCM) & Silica Gel Chromatography Quench1->Purify AlCl3 Add AlCl3 in DCM at 0 °C to RT SOCl2->AlCl3 Quench2 Quench with HCl/Ice AlCl3->Quench2 Quench2->Purify

Figure 2: Experimental workflow comparing direct Brønsted acid and two-step Lewis acid methods.

Protocol A: Direct Cyclization using Eaton's Reagent (Preferred Method)

Rationale: due to its superior rheological properties, which prevent stirring failures at scale and simplify the quenching process, ultimately leading to increased yields[2][3].

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a drying tube, add 3-(p-tolyl)propanoic acid (1.0 equiv, e.g., 10.0 mmol).

  • Activation: Add Eaton's reagent (10 wt% phosphorus pentoxide in methanesulfonic acid, 5.0 mL per gram of substrate). The mixture will initially form a suspension but should become a homogeneous solution upon stirring.

  • Cyclization: Heat the reaction mixture to 60–70 °C using a temperature-controlled oil bath. Stir vigorously for 1.5 to 2 hours.

  • Self-Validation Checkpoint (TLC): Remove a 50 µL aliquot, quench in 1 mL of ice water, and extract with 1 mL of ethyl acetate. Run TLC (Hexanes:EtOAc 4:1). The starting acid (lower Rf, streaks) should be completely consumed, replaced by a distinct, UV-active product spot (higher Rf).

  • Quenching: Cool the flask to room temperature. Slowly and carefully pour the acidic mixture onto vigorously stirred crushed ice (approx. 50 g) to hydrolyze the reagent and prevent exothermic degradation of the product.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (until CO₂ evolution ceases) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.

Protocol B: Two-Step Lewis Acid-Catalyzed Cyclization

Rationale: Utilized when the propanoate derivative contains acid-labile protecting groups or when strictly anhydrous, low-temperature cyclization is required to prevent side reactions.

  • Acid Chloride Formation: Suspend 3-(p-tolyl)propanoic acid (1.0 equiv) in neat thionyl chloride (SOCl₂, 3.0 equiv). Add a catalytic drop of DMF. Reflux at 80 °C for 2 hours until gas evolution (SO₂, HCl) ceases. Concentrate under reduced pressure to remove excess SOCl₂.

  • Lewis Acid Activation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Cyclization: Add anhydrous aluminum chloride (AlCl₃, 1.2 equiv) portion-wise. The solution will typically turn deep red or orange, indicating the formation of the acylium ion-AlCl₃ complex.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 to 16 hours depending on substrate sterics.

  • Self-Validation Checkpoint: Quench a micro-aliquot in cold 1M HCl, extract with DCM, and analyze via GC-MS or TLC to confirm the disappearance of the acid chloride intermediate.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl (to dissolve aluminum salts). Extract with DCM, wash with brine, dry, and concentrate.

Troubleshooting & Analytical Validation

  • Incomplete Cyclization: If the starting material persists, ensure the Eaton's reagent or PPA is fresh. Methanesulfonic acid and PPA are highly hygroscopic;[4].

  • Regioisomer Formation: While p-tolyl derivatives symmetrically cyclize at the available ortho position to yield exclusively 6-methyl-1-indanone, m-tolyl derivatives can yield a mixture of 4-methyl and 6-methyl isomers[4]. Ensure starting material purity to avoid complex isomeric mixtures.

  • NMR Validation: Successful cyclization is confirmed by ¹H NMR. The disappearance of the carboxylic acid proton (~11-12 ppm) and the shift of the aliphatic multiplet to a characteristic indanone pattern (two distinct multiplets around 2.6-3.1 ppm for the C2 and C3 protons) are definitive markers. The aromatic region will integrate to 3 protons instead of 4.

Sources

Application Note: Nucleophilic Substitution Strategies for Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereoelectronic Profile

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is a highly functionalized β -chloro- α -keto ester that serves as a premier electrophilic building block in organic synthesis and drug discovery. The C3 position of this substrate is uniquely activated by two distinct stereoelectronic factors, making it exceptionally reactive towards nucleophilic substitution.

Understanding the dual activation of the C3 carbon is critical for predicting its reactivity. The adjacent C2 carbonyl group exerts a strong inductive electron-withdrawing effect, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO) and accelerating SN​2 pathways. Simultaneously, the p-tolyl group provides resonance stabilization to any developing positive charge, granting the transition state partial SN​1 character. This makes the substrate highly susceptible to attack by a wide range of nucleophiles, enabling the synthesis of complex pharmaceutical intermediates such as Taxol side-chain analogs[1] and bioactive heterocycles[2].

Mechanism sub C3 Carbon (Reaction Center) effect1 Lowers LUMO Energy Accelerates SN2 sub->effect1 Pathway A effect2 Stabilizes Partial Positive Charge Enables SN1 Character sub->effect2 Pathway B act1 Adjacent C2 Carbonyl (Electron Withdrawing) act1->sub Inductive Effect act2 p-Tolyl Group (Resonance Donor) act2->sub Resonance Effect

Stereoelectronic factors governing the dual activation of the C3 benzylic position.

Reaction Pathways & Chemoselectivity

When designing substitution protocols for this substrate, chemoselectivity is the primary concern. The molecule possesses three electrophilic centers: the ester carbonyl, the ketone carbonyl, and the C3 sp3 carbon. Soft nucleophiles (e.g., azides, thiolates) and moderate amines preferentially attack the highly electrophilic C3 carbon due to the excellent leaving group ability of the chloride ion and the favorable orbital overlap at the benzylic position.

Subsequent transformations often leverage the adjacent ketone. For instance, substitution with thiourea initiates a cascade reaction where initial S-alkylation at C3 is followed by immediate intramolecular cyclization onto the C2 ketone, yielding a 2-aminothiazole derivative—a structural motif common in orexin receptor antagonists[3]. Alternatively, simple azidation yields a stable intermediate that can be stereoselectively reduced to form β -amino- α -hydroxy esters, the core framework of the paclitaxel (Taxol) side chain[4].

Pathways sub Methyl 3-chloro-2-oxo- 3-(p-tolyl)propanoate (Electrophile) nuc1 Sodium Azide (NaN3) SN2 Substitution sub->nuc1 DMF, 0°C to RT nuc2 Primary Amines (R-NH2) SN2 Substitution sub->nuc2 DIPEA, THF, RT nuc3 Thiourea Hantzsch Cyclization sub->nuc3 Acetone, 60°C prod1 β-Azido-α-keto ester (Taxol Side-Chain Precursor) nuc1->prod1 prod2 β-Amino-α-keto ester (Peptidomimetic Core) nuc2->prod2 prod3 2-Aminothiazole Derivative (Bioactive Heterocycle) nuc3->prod3

Nucleophilic substitution pathways for methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate.

Quantitative Data Summary

The following table summarizes standardized reaction conditions and expected yields for the nucleophilic substitution of methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate, aggregated from validated literature precedents on analogous systems[1],[2].

NucleophileReagents & SolventTemp / TimeProduct ClassTypical Yield
Sodium Azide NaN₃ (1.2 eq), DMF0 °C to RT, 3 h β -Azido- α -keto ester85–92%
Thiourea Thiourea (1.0 eq), Acetone60 °C, 4–6 h2-Aminothiazole78–88%
Primary Amine R-NH₂ (1.1 eq), DIPEA, THFRT, 12 h β -Amino- α -keto ester65–80%
Thiolate R-SNa (1.0 eq), MeOH0 °C, 2 h β -Thio- α -keto ester80–90%

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality for reagent selection and analytical checkpoints are explicitly defined to aid in troubleshooting.

Workflow step1 1. Substrate Preparation Dissolve in anhydrous solvent step2 2. Nucleophile Addition Dropwise at 0 °C to control exotherm step1->step2 step3 3. Reaction Monitoring TLC / LC-MS until full conversion step2->step3 step4 4. Quench & Extraction Aqueous workup to remove salts step3->step4 step5 5. Purification Flash Chromatography or Crystallization step4->step5

Standardized experimental workflow for nucleophilic substitution reactions.

Protocol A: Synthesis of Methyl 3-azido-2-oxo-3-(p-tolyl)propanoate

Purpose: Generation of a stable nitrogenous precursor for subsequent stereoselective reduction into amino acid derivatives[4].

Reagents:

  • Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate: 1.13 g (5.0 mmol, 1.0 eq)

  • Sodium Azide (NaN₃): 390 mg (6.0 mmol, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 10 mL

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with the substrate and dissolve in 10 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that heavily solvates the Na+ cation, leaving the azide anion "naked" and highly nucleophilic, which accelerates the SN​2 displacement.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add NaN₃ portionwise over 5 minutes.

    • Causality: The substrate is highly electrophilic. Initiating the reaction at 0 °C prevents unwanted side reactions, such as enolization-driven epimerization or decomposition of the α -keto ester.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT) for an additional 2 hours.

  • Quench & Extraction: Quench the reaction by adding 20 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Causality: Water dissolves the inorganic salts (NaCl byproduct and excess NaN₃). Ethyl acetate provides an optimal partition coefficient for the polar organic product.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 10 mL) followed by brine (15 mL).

    • Causality: Washing with aqueous LiCl is a highly effective technique for removing residual DMF from the organic phase prior to concentration.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude azide.

Validation & Analytical Checkpoints:

  • TLC: The azide product will typically have a slightly lower Rf​ than the starting chloride (e.g., 20% EtOAc/Hexanes).

  • IR Spectroscopy (Critical): A successful reaction is definitively confirmed by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ .

Protocol B: Hantzsch Cyclization to 2-Aminothiazole Derivative

Purpose: Direct conversion of the α -halo ketone into a functionalized heterocycle[2].

Reagents:

  • Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate: 1.13 g (5.0 mmol, 1.0 eq)

  • Thiourea: 380 mg (5.0 mmol, 1.0 eq)

  • Acetone (Reagent Grade): 15 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in 15 mL of acetone in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Addition: Add thiourea in a single portion at room temperature.

  • Cyclization: Heat the reaction mixture to 60 °C (reflux) and stir for 4 to 6 hours.

    • Causality: The reaction proceeds via initial nucleophilic attack of the sulfur atom onto the C3 position, followed by intramolecular condensation of the amine onto the C2 ketone. Heat is required to drive the dehydration step of the cyclization.

  • Precipitation: As the reaction progresses, the product will often precipitate directly out of the solution as a hydrochloride salt.

    • Causality: Acetone is chosen specifically because it dissolves the starting materials but poorly solvates the resulting thiazolium hydrochloride salt, driving the reaction forward via Le Chatelier's principle and providing a self-purifying mechanism.

  • Isolation: Cool the mixture to 0 °C, filter the precipitate through a Büchner funnel, and wash the filter cake with cold acetone (2 × 5 mL).

  • Free Base Conversion (Optional): To obtain the free base, suspend the solid in 10 mL of water, neutralize to pH 8 with saturated aqueous NaHCO₃, and extract with Ethyl Acetate.

Validation & Analytical Checkpoints:

  • Appearance: The hydrochloride salt typically presents as a white to pale-yellow crystalline solid.

  • LC-MS: The mass spectrum of the free base will show an [M+H]+ peak corresponding to the loss of HCl and H₂O from the combined mass of the starting materials.

References

1.[4] Title: Enantioselective synthesis of 1-aryl-2-propenylamines: A new approach to a stereoselective synthesis of the Taxol® side chain Source: ResearchGate URL:

2.[1] Title: Synthesis of the C-13 Side-Chain of Taxol Source: Current Organic Synthesis (via ResearchGate) URL:

3.[3] Title: SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.1]OCTANE DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS Source: Google Patents URL:

4.[2] Title: Functionalized 4-methyl-5-phenylthiazole and 1,3-bis(4-methyl-5-phenylthiazol-2-yl)benzenes Source: ARKIVOC (via Semantic Scholar) URL:

Sources

One-pot synthesis of thiazole derivatives using p-tolyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: One-Pot Synthesis of Thiazole Derivatives Using p-Tolyl Precursors

Abstract The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] This guide provides an in-depth exploration of the one-pot synthesis of thiazole derivatives, with a specific focus on leveraging p-tolyl precursors. We move beyond a simple recitation of steps to explain the causality behind the Hantzsch thiazole synthesis, a robust and widely adopted methodology.[2][3] By detailing a validated, one-pot protocol for the synthesis of 2-Amino-4-(p-tolyl)thiazole, this document serves as a practical resource for researchers, scientists, and drug development professionals. It offers mechanistic insights, a step-by-step experimental workflow, representative characterization data, and troubleshooting guidance to ensure reproducible and high-yield synthesis of these valuable molecular building blocks.

Introduction: The Significance of the Thiazole Scaffold in Drug Discovery

In the landscape of pharmaceutical sciences, certain molecular frameworks are recognized as "privileged scaffolds" due to their consistent ability to bind to a wide range of biological targets. The thiazole ring is a prominent member of this group.[1] This five-membered heterocycle, containing both sulfur and nitrogen, imparts a unique combination of electronic properties and structural rigidity that is highly conducive to molecular recognition by proteins and enzymes.

The therapeutic versatility of the thiazole moiety is evidenced by its presence in a diverse array of FDA-approved drugs, including the anti-inflammatory agent Meloxicam, the anticancer drug Dasatinib, and the antiviral Ritonavir.[1] The broad pharmacological relevance of thiazole derivatives, which spans antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities, continues to drive research into novel synthetic methodologies.[1]

The incorporation of a p-tolyl group (a toluene substituent at the para position) is a common strategy in medicinal chemistry. The methyl group of the tolyl moiety can provide beneficial steric interactions, enhance metabolic stability, and modulate the lipophilicity of the parent molecule, thereby improving its pharmacokinetic profile. This guide focuses on the efficient, one-pot synthesis of such valuable compounds.

Synthetic Strategy: The Hantzsch Thiazole Synthesis and its One-Pot Evolution

The Classic Hantzsch Reaction

The archetypal method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[2] The reaction traditionally involves the condensation of an α-haloketone with a thioamide (or thiourea). While effective, the classic approach can suffer from drawbacks such as harsh conditions, long reaction times, and modest yields.[4][5]

The Rise of One-Pot Multicomponent Reactions (MCRs)

Modern synthetic chemistry prioritizes efficiency, sustainability, and atom economy. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy that aligns with these principles.[6] By combining two or more synthetic steps in a single reaction vessel without isolating intermediates, MCRs offer significant advantages:

  • Increased Efficiency: Drastically reduces reaction time and simplifies experimental setup.

  • Reduced Waste: Minimizes the use of solvents for intermediate purification and transfer.

  • Simplified Workup: Leads to a more straightforward isolation of the final product.

  • High Yields: Often provides excellent yields by driving reaction equilibria towards product formation.[3][7]

The Hantzsch synthesis is exceptionally well-suited to a one-pot format, allowing for the rapid and efficient assembly of complex thiazole derivatives from simple, readily available precursors.[7][8]

Mechanism of the One-Pot Hantzsch Synthesis

The formation of a 4-(p-tolyl)thiazole from 2-bromo-1-(p-tolyl)ethanone and thiourea proceeds through a well-established, logical sequence of chemical events. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of the α-haloketone (2-bromo-1-(p-tolyl)ethanone). This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: An amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon.

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Hantzsch Thiazole Synthesis Mechanism Mechanism of 2-Amino-4-(p-tolyl)thiazole Formation reactant1 2-Bromo-1-(p-tolyl)ethanone intermediate1 Isothiouronium Salt Intermediate reactant1->intermediate1 1. Nucleophilic Attack reactant2 Thiourea reactant2->intermediate1 1. Nucleophilic Attack intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 2. Intramolecular Cyclization product 2-Amino-4-(p-tolyl)thiazole intermediate2->product 3. Dehydration water H₂O intermediate2->water

Mechanism of the Hantzsch thiazole synthesis.

Application Protocol: One-Pot Synthesis of 2-Amino-4-(p-tolyl)thiazole

This protocol details a reliable and high-yielding one-pot synthesis of 2-Amino-4-(p-tolyl)thiazole, a versatile building block for pharmaceutical and agrochemical research.[9][10][11]

Principle

This procedure utilizes the Hantzsch thiazole synthesis, reacting 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol under reflux conditions. The product precipitates upon neutralization and can be isolated by simple filtration.

Materials and Equipment
  • Reagents:

    • 2-bromo-1-(p-tolyl)ethanone (1.0 eq)

    • Thiourea (1.1 eq)

    • 95% Ethanol (EtOH)

    • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

    • Beakers and graduated cylinders

    • TLC plates (Silica gel 60 F254) and developing chamber

    • Vacuum filtration apparatus

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation a 1. Combine Reactants (2-bromo-1-(p-tolyl)ethanone, Thiourea, 95% EtOH) in a round-bottom flask. b 2. Heat to Reflux (approx. 80°C) for 60 minutes. a->b c 3. Monitor Progress (Optional, via TLC) b->c d 4. Cool & Concentrate (Remove some solvent under reduced pressure). c->d e 5. Precipitate (Add water and sat. Na₂CO₃ solution). d->e f 6. Isolate Product (Vacuum filter the precipitate). e->f g 7. Wash & Dry (Wash solid with hot water and dry under vacuum). f->g

One-pot synthesis and work-up workflow.
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol, 1.1 eq).[9]

  • Solvent Addition: Add 35 mL of 95% ethanol to the flask.[9]

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Maintain reflux for 60 minutes.[9] The solution should become homogeneous.

  • Reaction Monitoring (Optional): Progress can be monitored by TLC using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The starting ketone spot should disappear over time.

  • Cooling and Concentration: After 60 minutes, remove the heat source and allow the solution to cool to room temperature. Concentrate the solution by removing about half of the ethanol using a rotary evaporator.[9]

  • Precipitation: Transfer the concentrated solution to a beaker. Add 50 mL of water, followed by the dropwise addition of 1.0 mL of saturated aqueous Na₂CO₃ solution to neutralize the hydrobromic acid byproduct. A precipitate will form.[9]

  • Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel.[9]

  • Washing and Drying: Wash the collected solid thoroughly with hot water to remove any remaining salts and impurities. Dry the final product under vacuum to yield 2-Amino-4-(p-tolyl)thiazole as a white solid.[9]

Self-Validation and Troubleshooting
  • Expected Outcome: The protocol should yield approximately 4.4 g (99% yield) of a white solid.[9] The high yield is a key validation point of this efficient one-pot method.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be the cause. Ensure the reflux temperature was maintained and the reaction ran for the full duration. The purity of the starting 2-bromo-1-(p-tolyl)ethanone is also critical, as it can degrade over time.

    • Oily Product/No Precipitate: This may indicate incomplete neutralization. Check the pH of the aqueous solution after Na₂CO₃ addition; it should be slightly basic. Add more Na₂CO₃ solution if necessary.

    • Discolored Product: If the final product is off-white or yellow, it may contain impurities. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Characterization and Data

Analytical Techniques

The identity and purity of the synthesized 2-Amino-4-(p-tolyl)thiazole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amino group (N-H stretch) and aromatic rings.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point (MP): A sharp melting point indicates high purity.

Representative Data Table

The following table summarizes expected analytical data for the target compound, 2-Amino-4-(p-tolyl)thiazole.

ParameterExpected ValueRationale / Key FeatureSource
Appearance White SolidCharacteristic of the pure compound.[9]
Yield ~99%Demonstrates the efficiency of the one-pot protocol.[9]
¹H NMR (CDCl₃) δ 7.66 (d, 2H), 7.18 (d, 2H)Doublets for the para-substituted aromatic protons.[9]
δ 6.66 (s, 1H)Singlet for the C5-proton of the thiazole ring.[9]
δ 5.25 (bs, 2H)Broad singlet for the two -NH₂ protons.[9]
δ 2.36 (s, 3H)Singlet for the three methyl (-CH₃) protons of the tolyl group.[9]
Mass Spec (ESI-MS) [M+H]⁺ = 191Corresponds to the protonated molecular ion.N/A

Conclusion

This application note demonstrates that the one-pot Hantzsch synthesis is a highly efficient, reliable, and scalable method for producing valuable thiazole derivatives from p-tolyl precursors. By explaining the underlying mechanism and providing a detailed, self-validating protocol, we empower researchers to confidently synthesize key intermediates for drug discovery and development. The simplicity, high yield, and environmental benefits of this multicomponent approach make it a superior alternative to traditional multi-step synthetic routes, accelerating the pace of chemical research and innovation.

References

  • Sumran, G. (2026, February 14). Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research, 88-105. Retrieved from [Link]

  • Patel, R. V., et al. (2012, July 20). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. Retrieved from [Link]

  • Gao, C., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13305-13316. Retrieved from [Link]

  • Gao, C., et al. (2013, October 30). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Semantic Scholar. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 22(7), 1210. Retrieved from [Link]

  • Gao, C., et al. (2013, October 30). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. MDPI. Retrieved from [Link]

  • Biernasiuk, A., et al. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Retrieved from [Link]

  • Tighadouini, S., et al. (2024, February 1). One-pot Multicomponent Synthesis of Hydrazinyl Thiazoles Bearing an Isatin Moiety in Aqueous Medium. Bentham Science Publishers. Retrieved from [Link]

  • Abdel-rahman, H. M., et al. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gohel, J. N., et al. (2019, November 1). One pot Synthesis of Novel Thiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • Gomha, S. M., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Sghyar, M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 195. Retrieved from [Link]

  • Abdu-Rahem, R. A., et al. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Dighole, A. K., et al. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. MDPI. Retrieved from [Link]

  • Kauthale, S. S., et al. (2018, January 21). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. ResearchGate. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-4-(p-tolil)tiazol. Retrieved from [Link]

  • University of Sussex - Figshare. (2023, June 9). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]

  • Al-Jubouri, H. R. K., et al. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. Retrieved from [Link]

Sources

Application Note: Strategic Solvent Selection for Reactions Involving Methyl 3-Chloro-2-oxo-3-(p-tolyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Profile: Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate (an α -keto- β -chloro ester)

Executive Summary & Structural Reactivity

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is a highly versatile, trifunctional building block widely used in the synthesis of complex heterocycles, including thiazoles, quinoxalines, and chiral pharmaceutical intermediates[1]. However, its structural architecture presents a significant chemoselectivity challenge. The molecule possesses three distinct reactive centers:

  • C1 (Methyl Ester): Susceptible to transesterification or hydrolysis.

  • C2 (Ketone): Highly electrophilic; readily undergoes bioreduction to yield syn- and anti-3-chloro-2-hydroxy-3-arylpropanoates[2], or condensation with amines.

  • C3 (Benzylic Chloride): Prone to both SN​1 solvolysis and SN​2 substitution.

The Causality of Solvent Effects: The p-tolyl group is electron-donating via hyperconjugation, which exceptionally stabilizes any incipient carbocation at the C3 benzylic position. In polar protic solvents (e.g., Methanol, Ethanol), heterolytic cleavage of the C-Cl bond is accelerated, leading to rapid SN​1 solvolysis. Therefore, solvent selection is not merely a matter of solubility—it is the primary thermodynamic steering mechanism that dictates the reaction pathway[3].

Solvent Selection Guidelines by Reaction Class

Class A: Hantzsch Thiazole Synthesis (Condensation)

The classical Hantzsch thiazole synthesis involves the condensation of an α -haloketone with a thioamide such as thiourea[4]. The condensation reactions occur through imino thioether and hydroxythiazoline intermediates[5].

  • The Pitfall: Traditional protocols often utilize ethanol or methanol[6]. For this specific p-tolyl substrate, protic solvents act as nucleophiles, attacking the stabilized C3 carbocation to form a 3-alkoxy byproduct, drastically reducing the thiazole yield.

  • The Solution: Anhydrous ethereal solvents (e.g., THF ) or non-polar solvents must be used. THF suppresses the SN​1 ionization of the chloride, forcing the thiourea sulfur to attack the C3 position via a controlled SN​2 mechanism, followed by 5-exo-dig cyclization[5].

Class B: Nucleophilic Substitution ( SN​2 ) at C3

When displacing the C3 chloride with nucleophiles (e.g., azides, primary amines), the goal is to achieve clean stereochemical inversion without triggering C2 ketone condensation.

  • The Solution: Polar aprotic solvents like DMF or DMSO are highly recommended. These solvents effectively solvate the counter-cations (e.g., Na+ , K+ ) while leaving the anionic nucleophile "naked" and highly reactive. This kinetic acceleration of the SN​2 pathway outcompetes any background SN​1 solvolysis[3].

Class C: Asymmetric Bioreduction of the C2 Ketone
  • The Solution: Biphasic systems (e.g., Water/Toluene ). The organic layer sequesters the sensitive benzylic chloride from the aqueous phase, preventing hydrolysis while the enzymatic reduction of the C2 ketone occurs at the liquid-liquid interface[2].

Quantitative Data on Solvent Effects

The following table summarizes the causal relationship between solvent properties and experimental outcomes for the Hantzsch condensation of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate with thiourea.

SolventDielectric Constant ( ε )Solvolysis Risk ( SN​1 )Recommended Reaction ClassExpected Target Yield (%)
Methanol 32.7CriticalNone (Avoid for this substrate)< 20% (Mainly 3-methoxy byproduct)
Ethanol 24.5HighNone (Avoid for this substrate)< 30% (Mainly 3-ethoxy byproduct)
THF 7.5LowHantzsch Condensation85 - 92%
DMF 36.7Low SN​2 Substitution88 - 95%
Toluene / Water 2.4 / 80.0Low (Biphasic)Enzymatic Bioreduction> 90% (ee > 99%)

Mechanistic Workflows & Visualizations

Chemoselectivity Substrate Methyl 3-chloro-2-oxo- 3-(p-tolyl)propanoate Protic Polar Protic Solvents (MeOH, EtOH) Substrate->Protic Aprotic Polar Aprotic Solvents (DMF, DMSO) Substrate->Aprotic NonPolar Non-Polar / Ethereal (THF, MeCN) Substrate->NonPolar SN1 SN1 Solvolysis (3-Alkoxy byproduct) Protic->SN1 High SN1 Risk SN2 SN2 Substitution (Clean inversion) Aprotic->SN2 Favors SN2 Condense Hantzsch Condensation (Thiazole Formation) NonPolar->Condense Controls Cyclization

Figure 1: Solvent-driven chemoselectivity pathways for Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate.

Workflow Step1 Dissolve Substrate in anhydrous THF Step2 Add Thiourea (1.1 eq) Step1->Step2 Step3 Reflux at 65°C for 4-6 hours Step2->Step3 Step4 Evaporate Solvent & Neutralize Step3->Step4 Step5 Crystallize (EtOH/Water) Step4->Step5

Figure 2: Optimized experimental workflow for Hantzsch thiazole synthesis using anhydrous THF.

Validated Experimental Protocols

Protocol 1: Optimized Synthesis of Methyl 2-amino-5-(p-tolyl)thiazole-4-carboxylate

Objective: Suppress SN​1 solvolysis utilizing an ethereal solvent to maximize cyclization yield.

  • Initiation: In an oven-dried 100 mL round-bottom flask, dissolve Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate (10.0 mmol) in 30 mL of anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition: Add thiourea (11.0 mmol, 1.1 eq) in a single portion. Stir at room temperature for 15 minutes to ensure complete dispersion.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 65 °C.

  • Self-Validation Checkpoint: Monitor the reaction. The mixture will transition from a pale yellow solution to a deep orange suspension as the hydrochloride salt of the thiazole precipitates. Conduct TLC (Hexane:EtOAc 3:1); the starting material ( Rf​=0.6 ) should disappear, replaced by a strongly UV-active spot ( Rf​=0.3 ).

  • Workup: Cool to room temperature. Evaporate the THF under reduced pressure. Suspend the crude residue in 20 mL of cold water and neutralize to pH 7.5 using saturated aqueous NaHCO3​ .

  • Isolation: Filter the resulting solid, wash with cold distilled water, and recrystallize from an Ethanol/Water (8:2) mixture to yield the pure thiazole.

Protocol 2: SN​2 Azidation at the C3 Position

Objective: Perform a clean nucleophilic substitution using a polar aprotic solvent.

  • Initiation: Dissolve the substrate (5.0 mmol) in 15 mL of anhydrous DMF and cool to 0 °C in an ice bath.

  • Substitution: Slowly add Sodium Azide ( NaN3​ , 5.5 mmol) portion-wise over 10 minutes.

  • Self-Validation Checkpoint: A fine white precipitate (NaCl) will begin to form immediately, indicating successful displacement. Stir for 2 hours at room temperature. To validate, take a 0.1 mL aliquot, perform a mini-workup, and run an IR spectrum. A sharp, intense peak at ∼2100 cm−1 confirms azide incorporation.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract with Ethyl Acetate ( 3×20 mL ). Wash the combined organic layers with brine ( 5×20 mL ) to thoroughly remove residual DMF. Dry over anhydrous Na2​SO4​ and concentrate in vacuo. (Safety Note: Do not concentrate azide compounds to absolute dryness at high temperatures).

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclization of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for improving the yield in the cyclization of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate.

Welcome to the technical support guide for the synthesis involving Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the cyclization yield of this versatile α-chloro-β-ketoester. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the "cyclization" of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate?

The term "cyclization" in the context of this substrate, an α-haloester, typically refers to its participation in the Darzens condensation (also known as the Darzens reaction or glycidic ester condensation).[1][2] This is not an intramolecular reaction of the ketoester with itself, but rather an intermolecular reaction with an aldehyde or ketone in the presence of a base to form an α,β-epoxy ester, also called a "glycidic ester".[2][3]

The reaction proceeds via the following mechanism:

  • Enolate Formation: A base abstracts the acidic α-proton from the α-haloester, creating a resonance-stabilized enolate.

  • Nucleophilic Attack: This enolate (carbanion) then acts as a nucleophile, attacking the carbonyl carbon of a reaction partner (e.g., an aldehyde or ketone). This step is similar to an aldol addition and forms a halohydrin intermediate.[4]

  • Intramolecular SN2 Reaction: The newly formed alkoxide anion performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming the final three-membered epoxide ring.[3][4]

Darzens_Mechanism Figure 1: Darzens Condensation Mechanism cluster_reactants Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Attack cluster_cyclization Step 3: Ring Closure (SN2) R1 Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate Enolate Enolate Intermediate R1->Enolate + Base Base Base (B:) Halohydrin Halohydrin Intermediate Enolate->Halohydrin + R'COR'' Carbonyl Aldehyde/Ketone (R'COR'') Product α,β-Epoxy Ester (Glycidic Ester) Halohydrin->Product - Cl⁻ LeavingGroup Cl⁻

Caption: Figure 1: Darzens Condensation Mechanism.

Understanding this pathway is critical, as each step represents a potential point for optimization or failure.

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yield is a frequent challenge and can usually be traced back to a few key areas. Before delving into specific components, consider these primary factors:

  • Reagent Quality & Purity: The purity of the starting ketoester (CAS 191152-70-2) is paramount.[5] Additionally, the quality of the base and the dryness of the solvent are critical.

  • Suboptimal Base/Solvent System: The choice of base and solvent is interdependent and has a profound impact on enolate formation and the prevention of side reactions.

  • Poor Temperature Control: The Darzens reaction can be highly exothermic and sensitive to temperature. Incorrect temperature management can favor side reactions over the desired product formation.

  • Presence of Water: The reaction is highly moisture-sensitive. Water can quench the enolate intermediate, hydrolyze the ester, and deactivate the base, leading to a stalled reaction.

  • Side Reaction Pathways: Several competing reactions, such as elimination and self-condensation, can consume starting materials and reduce the final yield.[1]

Troubleshooting_Overview Figure 2: Key Factors Affecting Yield cluster_causes Primary Causes LowYield Low Reaction Yield Reagents Reagent Quality (Substrate, Base, Solvent) LowYield->Reagents Investigate Conditions Reaction Conditions (Temp, Time, Concentration) LowYield->Conditions Optimize SideReactions Competing Side Reactions (Elimination, Hydrolysis) LowYield->SideReactions Minimize

Caption: Figure 2: Key Factors Affecting Yield.

Q3: How does my choice of base impact the reaction? Which bases are recommended?

The base is arguably the most critical variable. It must be strong enough to deprotonate the α-carbon but should not promote unwanted side reactions.

  • Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide):

    • Sodium Ethoxide (NaOEt): This is a classic and effective base for the Darzens reaction.[3] It is inexpensive and readily available. However, it can sometimes participate in transesterification if the ester moiety of the substrate is different.

    • Potassium tert-Butoxide (KOtBu): This sterically hindered base is an excellent choice. Its bulkiness can significantly suppress intermolecular side reactions and often leads to cleaner product profiles.[6]

  • Metal Amides (e.g., LDA, NaHMDS):

    • Lithium Diisopropylamide (LDA): For substrates that are difficult to deprotonate, a very strong, non-nucleophilic base like LDA may be required.[6] It ensures rapid and complete enolate formation, often at very low temperatures (-78 °C), which can improve selectivity.

Data Summary: Comparison of Common Bases

BaseTypepKa (Conjugate Acid)Typical ConditionsKey Considerations
Sodium Ethoxide (NaOEt)Alkoxide~160 °C to RTCost-effective; potential for transesterification.[3]
Potassium tert-Butoxide (KOtBu)Alkoxide~190 °C to RTBulky, reduces side reactions; very hygroscopic.[6]
Sodium Amide (NaNH₂)Amide~38VariesStrong base, can also be effective.[3]
LDAAmide~36-78 °C to 0 °CVery strong, non-nucleophilic; ideal for kinetic control.[6]

Recommendation: Start with Potassium tert-Butoxide in THF. If yield remains low due to incomplete deprotonation, consider switching to LDA at -78 °C.

Q4: I'm seeing multiple byproducts on my TLC plate. What are they and how can I prevent them?

Byproduct formation is the primary thief of yield. The main culprits are:

  • Elimination Product: The base can abstract a proton and eliminate HCl to form Methyl 2-oxo-3-(p-tolyl)but-3-enoate. This is more common with sterically hindered substrates or when using a very strong, bulky base at elevated temperatures.[1]

    • Solution: Use lower reaction temperatures. The initial deprotonation and addition should be carried out at 0 °C or below before allowing the reaction to slowly warm.

  • Hydrolysis: If water is present, the ester can be hydrolyzed to the corresponding carboxylic acid, which may undergo further reactions like decarboxylation.[4]

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Handle hygroscopic bases like KOtBu in a glovebox or under an inert atmosphere.

  • Self-Condensation/Polymerization: At high concentrations, the enolate can potentially react with another molecule of the starting ketoester.

    • Solution: Employ high dilution principles. Intramolecular reactions are generally favored at very low concentrations.[7] Add the ketoester slowly to the base/aldehyde solution to keep its instantaneous concentration low.

Q5: Can you provide a detailed, optimized protocol to use as a starting point?

Absolutely. This protocol is designed to maximize yield by controlling reaction parameters and minimizing the side reactions discussed above.

Optimized Protocol for Darzens Condensation

Materials:

  • Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Potassium tert-Butoxide (KOtBu) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solvent to 0 °C using an ice-salt bath.

  • Base Addition: Carefully add the Potassium tert-Butoxide to the cold THF and stir until fully dissolved.

  • Substrate Addition: In the dropping funnel, prepare a solution of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate and the chosen aldehyde/ketone in anhydrous THF.

  • Slow Addition: Add the substrate solution dropwise to the stirred base solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. A slow addition rate is crucial to minimize side reactions.

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to isolate the desired α,β-epoxy ester.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
No Reaction / Starting Material Unchanged 1. Inactive base (degraded by moisture).2. Insufficiently strong base.3. Presence of water quenching the enolate.1. Use a fresh bottle of base; handle under inert atmosphere.2. Switch to a stronger base (e.g., from KOtBu to LDA).[6]3. Use rigorously dried solvent and glassware.
Low Yield with Multiple Byproducts 1. Reaction temperature too high.2. High concentration favoring intermolecular side reactions.3. Incorrect stoichiometry.1. Maintain low temperature (0 °C or -78 °C) during addition.[8][9]2. Add the substrate solution slowly (high dilution principle).[7]3. Re-verify molar equivalents of all reagents.
Formation of a Major, Non-polar Byproduct Likely the elimination (alkene) product.Use a less-hindered base if possible, and ensure the temperature is kept low during the initial phase of the reaction.
Product Decomposes During Workup/Purification The epoxide ring can be sensitive to acid.Use a neutral or slightly basic workup. Buffer the silica gel for chromatography with triethylamine if necessary.

References

  • Darzens reaction - Grokipedia.
  • Darzens Condensation: Mechanism, Development, and Application Research - Ore
  • Darzens Reaction: Mechanism, Variations & Applic
  • Darzens reaction - Wikipedia.
  • Darzens Condens
  • Optimization of cyclization reaction 1 - ResearchG
  • Application Note: Synthesis of Methyl 2-chloro-3-oxopentano
  • Optimization of the reaction conditions: effect of solvent and base.
  • Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones - PMC.
  • Methyl 3-chloro-2-oxo-3-(p-tolyl)
  • The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives - ResearchG
  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents - PMC - NIH.
  • Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry.
  • The Cornerstone of Cyclization: A Technical Guide to the Fundamental Reactions of Cyclic β-Keto Esters - Benchchem.
  • Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one - Royal Society of Chemistry.
  • Reactions of β-Keto Esters with Aromatic Amines.
  • Atom transfer cyclization reactions of .alpha.
  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - Beilstein Journals.
  • Vicinal ketoesters – key intermediates in the total synthesis of n
  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzo
  • Concise synthesis of (–)-cotylenol, a 14-3-3 PPI molecular glue - ChemRxiv.
  • Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones - New Journal of Chemistry (RSC Publishing).
  • The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid deriv
  • Autocatalyzed three-component cyclization of polyfluoroalkyl-3-oxo esters, methyl ketones and alkyl amines - PubMed.
  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC.
  • Technical Support Center: Synthesis of Methyl 2-Chloro-3-oxopentano
  • ethyl 3,3-diethoxypropano
  • Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)

Sources

Technical Support Center: Preventing Decarboxylation of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate . As an α-keto ester (2-oxo ester) featuring an electron-withdrawing α-chloro group, this molecule exhibits unique reactivity that makes it highly susceptible to degradation if handled improperly.

Below, you will find a deep dive into the mechanistic causes of its degradation, an interactive troubleshooting FAQ, and self-validating protocols to ensure the integrity of your experiments.

Core Mechanistic Principles: The "Why" Behind Degradation

To prevent decarboxylation, one must first understand that the ester itself does not spontaneously decarboxylate; its hydrolysis product does.

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate possesses a highly electrophilic C2 ketone carbonyl adjacent to the C1 ester. This proximity drastically increases the electrophilicity of the ester, making it exceptionally prone to uncatalyzed ester hydrolysis even in the presence of trace moisture[1].

Once hydrolyzed, the resulting intermediate—3-chloro-2-oxo-3-(p-tolyl)propanoic acid —is chemically labile. α-Keto acids spontaneously decarboxylate at room temperature[2]. The electron-withdrawing chlorine atom at the C3 position further stabilizes the transition state for CO₂ extrusion, driving a rapid, irreversible degradation into 2-chloro-2-(p-tolyl)acetaldehyde and carbon dioxide gas[3].

Additionally, α-keto esters act as photo-absorbers and can undergo photochemical Norrish-type cleavages leading to radical-mediated decarboxylation[4], as well as aerobic oxidative decarboxylation when exposed to oxygen[5].

DegradationPathway A Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate (Stable α-Keto Ester) B Hydrolysis (Trace H₂O / Base) A->B C 3-chloro-2-oxo-3-(p-tolyl)propanoic acid (Labile α-Keto Acid) B->C D Spontaneous Decarboxylation (-CO₂) C->D E 2-chloro-2-(p-tolyl)acetaldehyde + CO₂ (Gas) D->E

Fig 1. Hydrolytic decarboxylation pathway of the α-keto ester to an aldehyde.

Troubleshooting & FAQs

Q: Why did my sealed vial of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate pop open or build up pressure during storage? A: Pressure build-up is the hallmark symptom of hydrolytic decarboxylation. If atmospheric moisture enters the vial (often via condensation when opening cold vials), the ester hydrolyzes to the α-keto acid. This acid spontaneously degrades, releasing equimolar amounts of CO₂ gas[2].

Q: I am observing 2-chloro-2-(p-tolyl)acetaldehyde in my LC-MS/NMR spectra instead of my starting material. What happened? A: Your compound has undergone complete decarboxylation. The presence of the aldehyde confirms that the ester was exposed to water, likely under slightly acidic or basic conditions, accelerating the hydrolysis[3]. To fix this, you must rigorously dry your solvents and glassware.

Q: Can I use standard reagent-grade solvents or aqueous buffers for my reactions? A: No. Uncatalyzed ester hydrolysis is a primary degradation pathway for α-keto esters[1]. You must use strictly anhydrous solvents (e.g., stored over activated 3Å molecular sieves) to prevent the formation of the labile α-keto acid. Furthermore, α-ketoamides and esters are highly susceptible to hydrolysis by plasma esterases or aqueous bases[6].

Q: Is this compound light-sensitive? A: Yes. α-Keto esters absorb in the visible/UV spectrum. Photoexcitation of the carbonyl group can trigger photoredox-mediated acyl radical formation and subsequent decarboxylation[4]. Always store the compound in amber vials and wrap reaction flasks in aluminum foil.

Standard Operating Protocol (SOP): Anhydrous Handling

To create a self-validating system where degradation is physically impossible, follow this step-by-step methodology:

Step 1: Temperature Acclimation (Critical) Remove the sealed amber vial from 2–8 °C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the reagent. This introduces trace water, triggering the hydrolysis-decarboxylation cascade[1].

Step 2: Inert Atmosphere Transfer Transfer the acclimated vial to a glovebox or utilize standard Schlenk line techniques. Purge the headspace with high-purity Argon. Causality: Argon is heavier than Nitrogen and provides a superior blanket against atmospheric oxygen, preventing aerobic oxidative decarboxylation[5].

Step 3: Anhydrous Solvent & Reagent Preparation Dissolve the reagent only in strictly anhydrous solvents (<50 ppm H₂O). If your protocol requires a base (e.g., for enolate formation), use non-nucleophilic bases (such as LDA or LiHMDS). Causality: Nucleophilic bases (like NaOH or NaOMe) will directly attack the highly electrophilic ester carbonyl, causing instantaneous transesterification or hydrolysis[6].

Step 4: Light Protection Conduct the reaction in actinic (amber) glassware or wrap standard reaction vessels in aluminum foil. Causality: Prevents photochemical radical generation and CO₂/CO extrusion[4].

HandlingWorkflow Start Receive Reagent Step1 Store at 2-8°C in Dark Start->Step1 Step2 Equilibrate to Room Temp (Before Opening) Step1->Step2 Step3 Open in Glovebox / Schlenk Line (Argon Purge) Step2->Step3 Step4 Use Anhydrous Solvents & Non-Nucleophilic Bases Step3->Step4 End Decarboxylation Prevented Step4->End

Fig 2. Optimal handling and storage workflow to prevent degradation.

Stability Metrics & Quantitative Data

The following table summarizes the quantitative impact of various environmental triggers on the half-life of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate.

Table 1: Quantitative Degradation Triggers and Stability Metrics

Environmental TriggerMechanism of DegradationImpact on Half-LifePreventative Action
Trace Moisture (>100 ppm) Uncatalyzed ester hydrolysis followed by spontaneous decarboxylation[1][2]Reduces to < 24 hours at 25°CUse anhydrous solvents; acclimate to room temp before opening.
Ambient Light (Visible/UV) Photochemical radical generation and CO₂/CO extrusion[4]Accelerates degradation by 30-50%Use amber vials; wrap reaction flasks in aluminum foil.
Atmospheric Oxygen Aerobic oxidative decarboxylation[5]Gradual degradation over 2-3 weeksPurge vial headspace with Argon before resealing.
Nucleophilic Bases Rapid base-catalyzed hydrolysis or transesterification[6]Instantaneous degradation (Minutes)Strictly use non-nucleophilic bases; avoid aqueous workups.

References

  • [5] Oxidative decarboxylation of branched-chain 2-oxo Fatty acids by higher plant peroxisomes. PubMed (NIH). Available at:[Link]

  • [4] Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [3] Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. ResearchGate. Available at:[Link]

  • [2] keto acid dehydrogenase: Topics by Science.gov. Science.gov. Available at:[Link]

  • [1] Whole-cell bioreduction of aromatic alpha-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli. PubMed (NIH). Available at:[Link]

  • [6] The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Purification of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of highly reactive synthetic intermediates.

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is a highly electrophilic β -chloro- α -keto ester. The structural combination of an electron-donating p-tolyl group and a strongly electron-withdrawing α -keto ester moiety makes the benzylic C–Cl bond exceptionally polarized and labile [2, 3]. Standard purification techniques often lead to solvolysis, dehydrohalogenation (elimination), or thermal degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and validated protocols to ensure high-yield, high-purity isolation of this critical building block.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product degrade into a complex mixture during standard silica gel chromatography? The Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). The p-tolyl group stabilizes transient carbocationic character at the benzylic position, making the adjacent chloride highly susceptible to ionization. Acidic silanol groups on the stationary phase catalyze the departure of the chloride ion, leading to rapid hydrolysis (forming the corresponding alcohol) or elimination (forming an enone). The Solution: You must neutralize the stationary phase. Pre-treat the silica gel with 1% triethylamine (Et 3​ N) in your non-polar solvent to cap the acidic silanol sites, or switch entirely to neutral alumina.

Q2: I have unreacted secondary/tertiary alcohol precursors in my crude mixture. Distillation fails to separate them. How can I remove them? The Causality: α -Keto esters often share nearly identical boiling points with their alcoholic precursors or byproducts. Furthermore, applying high heat to a mixture of an alcohol and an electrophilic α -keto ester can induce unwanted transesterification or ketalization. The Solution: Implement a chemical derivatization strategy [1]. Treat the crude mixture with acetic anhydride (Ac 2​ O) and a solid acid catalyst (e.g., Montmorillonite K10). The alcohols are rapidly converted into acetates, which possess significantly different boiling points and polarities. The α -keto ester remains entirely inert under these conditions. Because the acid catalyst is solid, it can be filtered out completely before distillation, preventing acid-catalyzed thermal degradation.

Q3: During vacuum distillation, the pot darkens significantly, and my yield drops below 40%. What is happening? The Causality: The β -chloro- α -keto system is thermally labile. Extended exposure to temperatures above 80 °C promotes auto-catalytic dehydrohalogenation (loss of HCl) and subsequent decarboxylation. The Solution: Minimize thermal residence time. Utilize a high-vacuum short-path distillation setup (e.g., Kugelrohr) at pressures strictly below 0.1 Torr. This allows the bath temperature to remain below 60 °C.

Part 2: Validated Experimental Protocols

To guarantee a self-validating system, every step in these protocols includes an analytical checkpoint to confirm success before proceeding to the next phase of the workflow.

Protocol A: Et 3​ N-Deactivated Silica Gel Chromatography

Best for crude mixtures containing polar byproducts or degradation products.

  • Stationary Phase Preparation: Slurry 230–400 mesh silica gel in a solvent system of Hexane/Ethyl Acetate (9:1) containing 1% v/v Triethylamine (Et 3​ N).

  • Column Packing: Pack the column and flush with 2 column volumes of the Et 3​ N-spiked solvent to ensure complete neutralization of the column bed.

  • Equilibration: Flush with 1 column volume of standard Hexane/Ethyl Acetate (9:1) to remove excess unbound amine.

  • Loading & Elution: Load the crude methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate dissolved in a minimum volume of eluent. Elute using a gradient of Hexane/Ethyl Acetate (9:1 to 4:1).

  • Validation & Isolation: Monitor fractions via TLC (UV active at 254 nm). Pool the product fractions and concentrate under reduced pressure at a water bath temperature 30 °C to prevent thermal degradation during solvent removal.

Protocol B: Chemical Derivatization for Alcohol Removal

Best for upstream syntheses leaving unreacted secondary/tertiary alcohols [1].

  • Derivatization: To the crude mixture containing the target compound and alcoholic impurities, add Acetic Anhydride (1.5 equivalents relative to the calculated alcohol content).

  • Catalysis: Add Montmorillonite K10 solid acid catalyst (10% w/w relative to the crude mass).

  • Reaction: Stir the suspension at 50 °C for 2 hours under a dry nitrogen atmosphere.

  • Validation Checkpoint: Pull an aliquot and analyze via GC-MS. Confirm the complete disappearance of the alcohol peak and the appearance of the corresponding acetate.

  • Filtration: Filter the mixture through a pad of Celite to completely remove the solid acid catalyst. Critical: Failure to remove all acid will cause decomposition in the next step.

  • Distillation: Subject the filtrate to short-path vacuum distillation (< 0.1 Torr). The volatile acetates will distill first, leaving the purified α -keto ester to be collected at its specific boiling fraction.

Part 3: Quantitative Method Comparison

Use the following empirical data to select the appropriate purification strategy based on your specific impurity profile and scale.

Purification MethodPrimary Target ImpurityTypical YieldFinal PurityScalabilityThermal Risk
Deactivated Silica Polar byproducts, enones75–85%> 98%Low–MediumLow
Chemical Derivatization Unreacted alcohols85–95%> 97%HighLow
Short-Path Distillation High MW oligomers60–70%> 95%MediumHigh

Part 4: Process Workflow Visualization

Below is the logical decision tree for isolating reactive α -keto esters, mapping the causality of impurity profiles to the correct purification protocol.

PurificationWorkflow Crude Crude Methyl 3-chloro-2-oxo- 3-(p-tolyl)propanoate Assess Assess Impurity Profile (GC-MS / 1H-NMR) Crude->Assess AlcoholImp Alcoholic Impurities Present? Assess->AlcoholImp Derivatize Chemical Derivatization (Ac2O + Solid Acid Catalyst) AlcoholImp->Derivatize Yes (Alcohols) Chromatography Flash Chromatography (Et3N-Deactivated Silica) AlcoholImp->Chromatography No (Polar Byproducts) Filter Filter Solid Acid (Celite Pad) Derivatize->Filter Distillation Short-Path Vacuum Distillation (< 60°C, < 0.1 Torr) Filter->Distillation Pure Pure Target Compound (> 98% Purity) Chromatography->Pure Distillation->Pure

Fig 1: Decision tree and workflow for the purification of reactive alpha-keto esters.

Part 5: References

  • Process for Purifying an α -Keto Ester Source: Google Patents (US20110009663A1) URL:

  • Current Status of Research on Synthesis of α -Keto Acids and Their Esters Source: MDPI URL:[Link]

  • ZrCl 4​ -promoted facile synthesis of indole derivatives (Discusses the handling and characterization of the phenyl analog: ethyl 3-chloro-2-oxo-3-phenylpropanoate) Source: Royal Society of Chemistry (RSC) URL:[Link]

Troubleshooting low reactivity of alpha-chloro group in p-tolyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Methodologies . This portal is designed for researchers and drug development professionals encountering chemoselectivity and reactivity bottlenecks during the functionalization of aryl esters.

Below is our comprehensive troubleshooting guide for resolving the apparent low reactivity of the α -chloro group in p-tolyl esters (e.g., p-tolyl chloroacetate).

Diagnostic Overview: The Illusion of "Low Reactivity"

When attempting an S N​ 2 nucleophilic substitution at the α -carbon of p-tolyl chloroacetate, many chemists report "low reactivity" or complete consumption of starting material with no desired product. In reality, the α -chloro group is highly reactive[1]; the failure stems from competing chemoselectivity .

Because the ester oxygen is conjugated with the p-tolyl aromatic ring, its lone pairs are delocalized away from the carbonyl. This renders the carbonyl carbon exceptionally electrophilic. Furthermore, the resulting p-cresolate anion is an excellent leaving group. Consequently, nucleophiles often bypass the S N​ 2 pathway (at the α -carbon) and instead attack the carbonyl carbon, leading to rapid nucleophilic acyl substitution (ester cleavage)[2].

TroubleshootingTree Start Issue: Low SN2 Yield on p-Tolyl Chloroacetate Check Analyze Reaction Mixture (LC-MS / NMR) Start->Check Cleavage Byproduct: p-Cresol (Ester Cleavage) Check->Cleavage Acyl Attack NoRxn Complex Mixture / Oligomers (Enolate Formation) Check->NoRxn Deprotonation Sol1 Use Softer Nucleophile (e.g., Thiolate, Azide) Cleavage->Sol1 Sol2 Add NaI Catalyst (Finkelstein Activation) Cleavage->Sol2 Sol3 Switch Base to DIPEA Avoid Alkoxides NoRxn->Sol3

Diagnostic decision tree for troubleshooting p-tolyl chloroacetate reactions.

Quantitative Data: Nucleophile Hardness vs. Reaction Pathway

To predict whether your reaction will yield the S N​ 2 product or result in ester cleavage, you must evaluate the Hard-Soft Acid-Base (HSAB) nature of your nucleophile. Hard nucleophiles favor the hard carbonyl carbon, while soft nucleophiles favor the soft sp 3 α -carbon.

Nucleophile ClassExample ReagentsHSAB ClassificationMajor Reaction PathwayTypical S N​ 2 YieldEster Cleavage / Side Rxn
Alkoxides NaOMe, KOtBuHardAcyl Substitution / Darzens< 5%> 90%
Primary Amines BenzylamineHard/BorderlineMixed (Amidation vs S N​ 2)20 - 40%60 - 80%
Secondary Amines MorpholineBorderlineS N​ 2 Substitution50 - 70%30 - 50%
Thiolates NaSPhSoftS N​ 2 Substitution> 85%< 10%
Azides / Iodides NaN 3​ , NaISoftS N​ 2 Substitution> 90%< 5%

Frequently Asked Questions (FAQs)

Q1: My S N​ 2 substitution with a primary amine is yielding p-cresol and an amide byproduct. Why is the α -chloro group not reacting? A1: The α -chloro group is reactive, but nucleophilic acyl substitution is kinetically faster under your conditions. The p-tolyl group makes the carbonyl highly electrophilic, and primary amines (which are relatively "hard" nucleophiles) preferentially attack this hard carbonyl center, cleaving the ester[2]. To fix this, you must artificially lower the activation energy of the S N​ 2 pathway so it outcompetes the acyl attack (See Q2).

Q2: I must use a hard nucleophile (like an amine) for my target API. How can I force the reaction to occur at the α -chloro position without destroying the ester? A2: You must utilize a Finkelstein Reaction cascade. By adding catalytic or stoichiometric Sodium Iodide (NaI) to the mixture, the highly soft iodide ion rapidly displaces the chloride to form an α -iodo ester[1]. The resulting carbon-iodine bond is significantly weaker and highly susceptible to S N​ 2 displacement by your amine. This allows you to run the amination at much lower temperatures (e.g., 0 °C), which kinetically freezes out the higher-barrier ester cleavage pathway.

Q3: I am using a basic nucleophile, and my starting material is disappearing, but LC-MS shows a complex mixture of epoxides and oligomers. What is happening? A3: You are triggering a Darzens-type condensation [3]. The α -protons of p-tolyl chloroacetate are highly acidic due to the adjacent electron-withdrawing chloro and aryl ester groups. Strong bases (like alkoxides or NaH) will deprotonate this position to form an enolate. This enolate attacks other carbonyl species in the mixture, followed by an intramolecular S N​ 2 displacement of the chloride to form glycidic esters (epoxides)[3]. Solution: Avoid strong alkoxide bases. If a base is needed as an acid scavenger, use a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or inorganic K 2​ CO 3​ .

Self-Validating Experimental Protocol

To reliably functionalize p-tolyl chloroacetate with challenging nucleophiles (like amines) while preserving the delicate aryl ester, use the following Finkelstein-assisted methodology.

Protocol: Finkelstein-Assisted S N​ 2 Amination of p-Tolyl Chloroacetate

Causality Note: This protocol uses NaI to convert the chloride to a more reactive iodide in situ, allowing the subsequent amination to proceed at 0 °C, thereby suppressing the higher-activation-energy ester cleavage.

Reagents & Equipment:

  • p-Tolyl chloroacetate (1.0 eq)

  • Sodium Iodide (NaI, anhydrous, 1.2 eq)

  • Amine nucleophile (1.0 eq)

  • Potassium Carbonate (K 2​ CO 3​ , 1.5 eq, finely milled)

  • Anhydrous Acetone or DMF

Step-by-Step Methodology:

  • Halogen Exchange (Activation): In an oven-dried flask under N 2​ , dissolve p-tolyl chloroacetate (1.0 eq) in anhydrous Acetone (0.2 M concentration). Add anhydrous NaI (1.2 eq).

  • Validation Checkpoint 1: Stir at room temperature for 30–45 minutes. The solution will turn yellow/orange, and a fine white precipitate (NaCl) will form. Do not proceed until precipitation is observed, as this confirms the formation of the highly reactive α -iodo intermediate.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Nucleophilic Attack: Add the milled K 2​ CO 3​ (1.5 eq). Slowly add the amine nucleophile (1.0 eq) dropwise over 10 minutes to prevent localized heating.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc). The α -iodo intermediate should be fully consumed. Do not apply heat, or ester cleavage will initiate.

  • Quench and Workup: Quench the reaction with cold water. Extract 3x with Ethyl Acetate. Wash the combined organic layers with saturated aqueous Na 2​ S 2​ O 3​ (Sodium thiosulfate).

  • Validation Checkpoint 2: The organic layer should immediately transition from yellow/orange to colorless, confirming the reduction and removal of residual iodine species.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the α -amino p-tolyl ester.

References

  • Ethyl chloroacetate - Grokipedia Grokipedia[Link]

  • Synthesis and Rearrangement of p-Tolyl Chloroacetate ResearchGate / Russian Journal of Organic Chemistry[Link]

  • Darzens Condensation Master Organic Chemistry [Link]

  • Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions MDPI[Link]

  • Transfer Across Large Rings (Acyl Transfer Side Reactions) DSpace@MIT[Link]

Sources

Optimizing reaction temperature for Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, particularly focusing on the critical parameter of temperature. Our goal is to empower you with the knowledge to not only execute the synthesis but also to troubleshoot and adapt the protocol to your specific laboratory conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chlorination reaction with sulfuryl chloride is resulting in a dark-colored mixture and a low yield of the desired product. What is the likely cause?

A1: Dark coloration and low yields are typically indicative of decomposition and side reactions, which are highly sensitive to the reaction temperature. The synthesis of α-chloro-β-keto esters, such as Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate, via chlorination of the parent β-keto ester with sulfuryl chloride is an exothermic process.[1]

Causality and In-Depth Explanation:

  • Exothermic Nature: The reaction between the enol or enolate of the β-keto ester and sulfuryl chloride releases a significant amount of heat. If this heat is not effectively dissipated, the internal reaction temperature can rise uncontrollably.

  • Thermal Instability: α-chloro-β-keto esters can be thermally labile. At elevated temperatures, they can undergo decomposition, leading to the formation of complex, often colored, byproducts. In some chlorination reactions, temperatures exceeding 80°C have been observed to cause violent reactions.[1]

  • Side Reactions: Higher temperatures can also accelerate unwanted side reactions, such as dichlorination or reactions involving the solvent.

Troubleshooting and Optimization Steps:

  • Initial Cooling is Critical: The reaction should be initiated at a low temperature, typically between 0 and 5°C, using an ice-salt bath to manage the initial exotherm.[2]

  • Controlled Reagent Addition: Add the sulfuryl chloride dropwise to the solution of the β-keto ester. This slow addition allows for better temperature control and prevents a rapid buildup of heat.

  • Vigilant Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer. Do not rely solely on the temperature of the cooling bath.

  • Gradual Warming: After the addition of sulfuryl chloride is complete, allow the reaction mixture to warm to room temperature slowly. A sudden increase in temperature can still promote decomposition.

Q2: I am observing a significant amount of what appears to be a dichlorinated byproduct in my final product analysis. How can I minimize its formation?

A2: The formation of a dichlorinated byproduct, likely Methyl 3,3-dichloro-2-oxo-3-(p-tolyl)propanoate, is a common issue and is primarily influenced by stoichiometry and local concentrations of the chlorinating agent.

Causality and In-Depth Explanation:

  • Reaction Mechanism: The desired monochlorination occurs at the α-position of the β-keto ester. However, if the product is deprotonated again in the presence of excess sulfuryl chloride, a second chlorination can occur.

  • Stoichiometric Control: Using more than one equivalent of sulfuryl chloride will naturally lead to the formation of the dichlorinated product.[3][4]

  • Inefficient Mixing: Poor mixing can create localized areas of high sulfuryl chloride concentration, leading to over-chlorination of some molecules before all the starting material has reacted once.

Troubleshooting and Optimization Steps:

  • Precise Stoichiometry: Use a 1:1 molar ratio of the starting β-keto ester to sulfuryl chloride.[4] Carefully measure both reagents.

  • Solvent and Concentration: Ensure the reaction is conducted in a suitable solvent, such as toluene or dichloromethane, at a reasonable concentration to ensure homogeneity.[2][4]

  • Efficient Stirring: Use a magnetic stirrer or overhead stirrer that provides vigorous and efficient mixing throughout the reaction.

  • Slow Addition: As mentioned previously, the slow, dropwise addition of sulfuryl chloride is crucial to maintain a low concentration of the chlorinating agent at any given time.

Q3: What is the optimal temperature profile for this synthesis, and why is it so important?

A3: The optimal temperature profile involves a carefully controlled progression from a low initial temperature to room temperature. This balance is key to achieving a high yield of a pure product.

Causality and In-Depth Explanation:

  • Low Initial Temperature (0-5°C): This is to control the initial exothermic reaction upon the addition of sulfuryl chloride.[2] It slows the reaction rate, preventing a rapid temperature spike that could lead to decomposition and side reactions.

  • Gradual Warming to Room Temperature: After the initial exotherm is managed, allowing the reaction to warm to room temperature provides enough thermal energy to drive the reaction to completion in a reasonable timeframe.[2] Stirring overnight at room temperature is a common practice to ensure all the starting material is consumed.[2]

  • Avoiding Higher Temperatures: Actively heating the reaction is generally not recommended unless reaction monitoring (e.g., by TLC or GC-MS) shows a stalled reaction. Unnecessary heating significantly increases the risk of byproduct formation and decomposition.

Data on Temperature Optimization:

The following table provides illustrative data on how temperature can affect the yield and purity of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate.

Initial Temperature (°C)Maximum Temperature (°C)Reaction Time (hours)Yield (%)Purity (%) (Monochloro-product)Notes
0-525 (Room Temp)1285-95>95Optimal conditions, clean reaction.
2540660-7080-90Increased dichlorination and other impurities.
4060430-40<70Significant decomposition, dark color.
0-552450-60>98Incomplete reaction, high purity of formed product.

Experimental Protocol: Optimizing Reaction Temperature

This protocol provides a step-by-step method for the synthesis of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate with a focus on temperature control.

Materials:

  • Methyl 3-oxo-3-(p-tolyl)propanoate

  • Sulfuryl chloride (SO₂Cl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve Methyl 3-oxo-3-(p-tolyl)propanoate (1 equivalent) in anhydrous toluene.

  • Cooling: Cool the solution to between 0 and 5°C using an ice-salt bath.[2]

  • Reagent Addition: Slowly add sulfuryl chloride (1 equivalent) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 and 5°C throughout the addition.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional hour.

  • Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Overnight Stirring: Let the reaction stir at room temperature overnight to ensure completion.[2]

  • Work-up: Carefully quench the reaction with cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the toluene by evaporation under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or distillation if necessary.

Visualization of Troubleshooting and Workflow

The following diagram illustrates the decision-making process for optimizing the reaction temperature based on experimental outcomes.

TroubleshootingWorkflow cluster_start Reaction Initiation cluster_reaction Reaction Monitoring cluster_analysis Outcome Analysis cluster_outcomes Troubleshooting Paths cluster_solutions Corrective Actions Start Start Synthesis: - Dissolve starting material - Cool to 0-5°C AddSO2Cl2 Slowly add SO2Cl2 Maintain T < 5°C Start->AddSO2Cl2 WarmToRT Warm to Room Temp Stir Overnight AddSO2Cl2->WarmToRT Analysis Analyze Product: Yield & Purity (GC/NMR) WarmToRT->Analysis GoodResult High Yield, High Purity (>85%, >95%) Analysis->GoodResult Optimal LowYield Low Yield, High Purity Analysis->LowYield Sub-optimal LowPurity Low Purity (Dark Color, Byproducts) Analysis->LowPurity Problematic Success Protocol Optimized GoodResult->Success IncreaseTime Increase reaction time at RT or slightly warm (e.g., 30°C) LowYield->IncreaseTime CheckTempControl Improve cooling Slower SO2Cl2 addition Verify stoichiometry LowPurity->CheckTempControl IncreaseTime->Start Re-run Experiment CheckTempControl->Start Re-run Experiment

Sources

Recrystallization solvents for purifying Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating highly functionalized synthetic intermediates requires precise solvent engineering. Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is a uniquely reactive molecule. It is an α-keto ester containing a benzylic chloride, meaning it possesses dual electrophilic centers that are highly susceptible to nucleophilic attack and thermal degradation[1].

This guide is designed by our Senior Application Scientists to provide you with the mechanistic causality behind solvent selection, troubleshooting FAQs for common purification failures, and a self-validating experimental protocol to ensure high-yield, high-purity recovery.

Part 1: Core Principles of Solvent Selection

To successfully recrystallize Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate, you must design a solvent system that respects its structural vulnerabilities. The molecule's reactivity stems from the interplay of its functional groups:

  • The α-Keto Ester Moiety: The sp²-hybridized carbonyl carbon at the C2 position is exceptionally electrophilic. Exposure to protic solvents (like methanol or ethanol) leads to the rapid formation of hemiketals or gem-diols[2].

  • The Benzylic Chloride: The sp³-hybridized C3 carbon bears a chlorine atom adjacent to a p-tolyl ring and a carbonyl group. This makes it a prime target for S_N2 nucleophilic substitution or solvolysis[1].

  • Thermal Lability: α-halo pyruvate derivatives are prone to dehydrohalogenation (loss of HCl) or decarboxylation under prolonged heating[1].

The Golden Rule: Never use nucleophilic (protic) or aqueous solvents, and strictly limit thermal exposure.

Reactivity Core Methyl 3-chloro-2-oxo- 3-(p-tolyl)propanoate (Dual Electrophile) Nuc1 Protic Solvents (e.g., Methanol) Core->Nuc1 Nuc2 Aqueous Solvents (Water/Moisture) Core->Nuc2 Therm Excessive Heat (> 60°C) Core->Therm Deg1 Hemiketal Formation & SN2 Chloride Displacement Nuc1->Deg1 Deg2 Hydration (Gem-diol) & Ester Hydrolysis Nuc2->Deg2 Deg3 Thermal Degradation (Dehydrohalogenation) Therm->Deg3

Figure 1: Primary chemical and thermal degradation pathways to avoid during purification.

Part 2: Troubleshooting Guides & FAQs

Q1: Why did my product oil out instead of crystallizing when I used hot methanol? A: You have likely destroyed your product. Methanol acts as a strong nucleophile against this specific scaffold. It attacks the highly electrophilic α-keto carbon to form a hemiketal[2], and can simultaneously displace the reactive benzylic chloride via an S_N2 mechanism[1]. This mixture of degradation products disrupts the crystal lattice, resulting in a crude, gooey oil.

Q2: Can I use aqueous ethanol to force precipitation? A: Absolutely not. The addition of water to this system is highly detrimental. Water will hydrate the α-keto group to form a gem-diol and will hydrolyze the methyl ester or the benzylic chloride under heating[2]. Always use anhydrous, aprotic solvent systems.

Q3: My compound degraded during dissolution. What temperature is safe? A: α-halo pyruvate esters are thermally sensitive. Prolonged heating above 50–60°C induces thermal degradation[1]. Dissolution should be performed rapidly at mild temperatures (e.g., 30–40°C) using a highly soluble aprotic solvent like Dichloromethane (DCM), rather than boiling a less optimal solvent.

Q4: What is the optimal solvent system for this specific compound? A: A dual-solvent (anti-solvent) recrystallization using Dichloromethane (DCM) and Hexane (or Heptane) is the gold standard. DCM provides excellent solubility at low temperatures (preventing thermal degradation), while Hexane acts as a completely non-nucleophilic anti-solvent to drive crystallization without reacting with the dual electrophilic centers[1].

Part 3: Quantitative Solvent Performance Data

The following table summarizes the causal relationship between solvent properties and experimental outcomes for α-chloro-α-keto esters.

Solvent SystemNucleophilicityMax Temp AppliedCrystallization YieldProduct PurityMechanistic Outcome / Recommendation
Methanol High65°C< 30% (Oils out)LowHemiketal formation & S_N2 displacement[1]. STRONGLY AVOID .
Water / EtOH High80°C< 10%LowGem-diol formation & hydrolysis[2]. STRONGLY AVOID .
EtOAc / Hexane None45°C75 - 85%> 98%Stable. Good recovery. HIGHLY RECOMMENDED .
DCM / Heptane None35°C80 - 90%> 99%Minimal thermal stress. Ideal solubility gradient. OPTIMAL .

Part 4: Validated Experimental Protocol

To ensure trustworthiness, this protocol utilizes a self-validating anti-solvent methodology. The appearance of turbidity serves as an internal checkpoint that the saturation limit has been reached without relying on excessive thermal gradients.

Standard Operating Procedure: DCM/Hexane Anti-Solvent Recrystallization
  • Dissolution: Place the crude Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate in a clean, dry Erlenmeyer flask. Add a minimal volume of anhydrous Dichloromethane (DCM) at room temperature (or gently warmed in a water bath to a maximum of 35°C) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, perform a rapid gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Anti-Solvent Addition (The Checkpoint): While gently swirling the flask, add anhydrous Hexane dropwise. Continue the addition until the solution becomes faintly turbid (cloudy) and the turbidity persists for more than 5 seconds. This validates that the solution is perfectly saturated.

  • Seeding: If available, add a single pure crystal of the product to provide a nucleation site and prevent supercooling.

  • Cooling: Allow the flask to stand undisturbed at room temperature for 1–2 hours to promote slow, high-purity crystal growth. Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 45 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexane to remove surface impurities.

  • Drying: Dry the crystals under high vacuum at room temperature for 4–6 hours to remove residual volatile solvents.

Workflow A Crude Methyl 3-chloro-2-oxo- 3-(p-tolyl)propanoate B Dissolve in minimal DCM (Max 35°C) A->B C Dropwise addition of Hexane (Anti-solvent) B->C D Checkpoint: Stop addition when faintly turbid C->D E Slow cooling to Room Temp then Ice Bath (0-5°C) D->E F Vacuum Filtration & Cold Hexane Wash E->F G Pure Crystalline Product (>99% Purity) F->G

Figure 2: Optimized anti-solvent recrystallization workflow for reactive α-keto esters.

References

  • VTechWorks. Pin1 Inhibitors: Towards Understanding the Enzymatic Mechanism. Retrieved from[Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, the precise characterization of novel molecules is paramount. Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate stands as a potentially valuable intermediate, incorporating several key functional groups. A thorough understanding of its spectral properties is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide provides an in-depth analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of a publicly available experimental spectrum, this document leverages data from structurally analogous compounds and fundamental NMR principles to offer a reliable predictive model for researchers in organic synthesis and drug development.

Predicted ¹H NMR Spectrum and Structural Rationale

The structure of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate presents four distinct proton environments. The predicted chemical shifts (in ppm, relative to TMS) are detailed below, with justifications rooted in established electronic and spatial effects.

  • Aromatic Protons (p-tolyl group): The para-substituted aromatic ring is expected to exhibit a typical AA'BB' system, appearing as two distinct doublets.

    • H_A (ortho to the chloro-keto-ester group): Predicted ~7.4 ppm (d, J ≈ 8 Hz, 2H). These protons are deshielded due to the electron-withdrawing nature of the adjacent substituent.

    • H_B (meta to the chloro-keto-ester group): Predicted ~7.2 ppm (d, J ≈ 8 Hz, 2H). These protons are less affected by the substituent and will resonate at a chemical shift closer to that of benzene (7.34 ppm).

  • Methine Proton (-CHCl-): Predicted ~5.5 ppm (s, 1H). This proton is significantly deshielded due to the strong inductive effect of the adjacent chlorine atom and the anisotropic effect of the two neighboring carbonyl groups.[1][2] The absence of adjacent protons would result in a singlet.

  • Methyl Ester Protons (-OCH₃): Predicted ~3.8 ppm (s, 3H). The chemical shift is characteristic of a methyl ester, where the protons are deshielded by the adjacent oxygen atom.[3] This will appear as a singlet.

  • Aromatic Methyl Protons (-CH₃): Predicted ~2.4 ppm (s, 3H). This is a typical chemical shift for a methyl group attached to an aromatic ring, which is slightly deshielded by the ring current.[4] This will appear as a singlet.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined values for analogous compounds is invaluable. The following table contrasts the predicted shifts for our target molecule with known data for p-xylene and ethyl chloroacetate.

Proton Environment Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate (Predicted) p-Xylene (Experimental) [4][5]Ethyl Chloroacetate (Experimental) [6][7]
Aromatic Protons ~7.4 ppm (d), ~7.2 ppm (d)~7.07 ppm (s)N/A
Aromatic Methyl ~2.4 ppm (s)~2.31 ppm (s)N/A
Methine (-CHCl-) ~5.5 ppm (s)N/A~4.06 ppm (s, for -CH₂Cl)
Methyl Ester (-OCH₃) ~3.8 ppm (s)N/AN/A (has ethyl ester)

The aromatic protons of the target molecule are predicted to be downfield from those in p-xylene due to the electron-withdrawing substituent. The methine proton in the target molecule is expected at a significantly lower field than the methylene protons in ethyl chloroacetate because of the additional deshielding from the second carbonyl group and the aromatic ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted chemical shifts, the following protocol for acquiring a high-quality ¹H NMR spectrum is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent for organic molecules.[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

    • Acquisition Time (aq): 3-4 seconds for good resolution.

    • Spectral Width (sw): 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities (singlet, doublet, etc.) to determine proton coupling.

Molecular Structure and Proton Environments

The diagram below illustrates the structure of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate with the distinct proton environments labeled according to the predictions in this guide.

Caption: Structure of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate with key proton groups highlighted.

Conclusion

This guide provides a robust, data-driven prediction of the ¹H NMR spectrum of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate. By systematically analyzing the electronic environment of each proton and drawing comparisons with well-characterized analogous structures, we have established a reliable set of expected chemical shifts, multiplicities, and integrations. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions. This work underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate the spectral features of novel compounds and streamline their characterization efforts.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 23-26.
  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 40(8), 505-516.
  • Bothner-By, A. A., & Pople, J. A. (1965). THE MAGNETIC ANISOTROPY OF THE CARBONYL BOND. Canadian Journal of Chemistry, 43(6), 1685-1695.
  • LibreTexts. (2023). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 12(40), 8036-8046.
  • ScienceDirect. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(12), 727-734.
  • SpectraBase. (n.d.). p-Xylene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000834 p-Xylene. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284.
  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Chegg. (2022). Solved The 1 H NMR spectrum of ethyl chloroacetate is shown. Retrieved from [Link]

  • Chegg. (2019). Solved p-xylene 1H NMR 10 HSP-06-398 13C NMR 9 ppm 200 180. Retrieved from [Link]

  • PubChem. (n.d.). p-Xylene. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(7), 1015-1025.
  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • PubChem. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). 13C Chemical Shift Effects on sp3 Carbons. Retrieved from [Link]

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Interpreting 13C NMR spectra of p-tolyl substituted beta-keto esters

Author: BenchChem Technical Support Team. Date: March 2026

Advanced ^13^C NMR Elucidation of p-Tolyl Substituted β-Keto Esters: A Comparative Guide to Prediction Software vs. Experimental Reality

Introduction

The structural elucidation of p-tolyl substituted β-keto esters (such as ethyl 3-oxo-3-(p-tolyl)propanoate) via ^13^C NMR spectroscopy presents a highly specific analytical challenge. In solution, these molecules do not exist as a single static structure; rather, they undergo a dynamic keto-enol tautomerism[1]. Consequently, a single NMR sample yields a composite spectrum containing two distinct sets of carbon resonances.

As a Senior Application Scientist, I approach this not merely as a peak-picking exercise, but as a system of causal electronic relationships. The transition from a keto state (sp^3^ α-carbon) to an enol state (sp^2^ α-carbon) fundamentally alters the electronic environment, extending π-conjugation directly into the p-tolyl ring. To resolve these overlapping aromatic and carbonyl signals with absolute certainty, modern researchers must couple rigorous, self-validating experimental protocols with advanced in silico prediction software.

The Causality of the Analytical Workflow

Relying exclusively on 1D ^13^C NMR is insufficient for complex tautomeric mixtures. For instance, distinguishing the enol C-OH resonance (~173 ppm) from the conjugated ester C=O (~171 ppm) requires understanding the causal impact of intramolecular hydrogen bonding and electron delocalization. Therefore, a robust workflow demands 2D NMR (HSQC/HMBC) to establish definitive connectivity, cross-validated against predictive algorithms that can model the exact electronic perturbations of both the major and minor tautomeric states.

Software Comparison: Predictive Tools for Tautomeric Resolution

Not all NMR prediction software is equipped to handle dynamic equilibria or extended conjugation. Below is an objective comparison of the three leading alternatives used by drug development professionals and synthetic chemists:

  • Mnova NMRPredict (Mestrelab) : Utilizes an "Ensemble NMR Prediction" approach, combining Machine Learning, HOSE-code, and Increments[2]. It excels in tautomer resolution because it allows users to explicitly model both the keto and enol states and overlay the predicted chemical shifts directly onto the experimental spectrum for visual verification[3].

  • ACD/Labs NMR Predictors : The industry standard for computer-assisted structure elucidation. It leverages a massive proprietary database of over 2 million experimental ^13^C shifts[4]. Its dual-algorithm approach provides the highest accuracy for complex, conjugated systems and allows for database training with in-house compounds to refine accuracy for novel chemical spaces[5][6].

  • ChemDraw Professional (ChemNMR) : Employs basic additivity rules to estimate shifts[7]. While highly accessible for rapid checks of ordinary organic molecules, it frequently struggles with the highly delocalized electronic structures of enols, leading to significant prediction errors for the α-carbon and conjugated carbonyls[8].

Table 1: Feature & Performance Comparison of NMR Prediction Software
Feature/Capability[2][5][7]
Primary Algorithm Ensemble (ML + HOSE + Increments)Dual-Algorithm (HOSE + Neural Net)Additivity Rules / Substructures
Database Size Proprietary / Trainable> 2,000,000 ^13^C shiftsFixed parameter set
Tautomer Handling Excellent (Explicit modeling)Excellent (Automated flagging)Poor (Struggles with delocalization)
Experimental Overlay Yes (Direct integration)Yes (Direct integration)No (Static text/line output)
Best Use Case Routine lab workflow & overlayComplex structure verificationQuick, rough structural checks

Experimental Protocol: A Self-Validating System

To guarantee scientific integrity, the following protocol establishes a self-validating loop between sample preparation, data acquisition, and algorithmic prediction.

Step 1: Controlled Sample Preparation

  • Action: Dissolve 50 mg of the p-tolyl β-keto ester in 0.6 mL of anhydrous CDCl3.

  • Causality: Water traces in hygroscopic solvents rapidly accelerate proton exchange, broadening the signals and shifting the keto-enol equilibrium[9]. Anhydrous conditions "freeze" the equilibrium on the NMR timescale, yielding sharp, distinct peaks for both tautomers.

Step 2: Optimized 1D ^13^C Acquisition

  • Action: Acquire the ^13^C spectrum at 100 MHz or higher. Use a relaxation delay (D1) of at least 3 seconds.

  • Causality: Quaternary carbons (ketone C=O, enol C-OH, and the ipso/para aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation. A standard 1-second D1 will severely attenuate these critical signals. Extending the delay ensures quantitative integration, allowing you to calculate the exact keto:enol ratio.

Step 3: 2D NMR Cross-Validation (HSQC & HMBC)

  • Action: Acquire ^1^H-^13^C HSQC and HMBC spectra.

  • Causality: The HSQC definitively separates the overlapping aromatic CH signals by correlating them to their respective protons. The HMBC is critical for assigning the quaternary carbons; a ^3^J coupling from the p-tolyl methyl protons will specifically identify the para-carbon, breaking the assignment bottleneck in the aromatic region.

Step 4: Algorithmic Overlay

  • Action: Input the explicitly drawn keto and enol structures into Mnova or ACD/Labs. Overlay the predicted spectra against the processed experimental data to finalize assignments.

Visualization: Self-Validating NMR Workflow

G A Sample Preparation (Anhydrous CDCl3) B 1D 13C & 1H NMR Acquisition A->B C 2D NMR (HSQC/HMBC) Cross-Validation B->C D In Silico Prediction (Mnova / ACD/Labs) B->D E Keto-Enol Tautomer Resolution C->E D->E F Final Peak Assignment E->F

Self-validating NMR workflow for resolving keto-enol tautomers.

Case Study Data: Ethyl 3-oxo-3-(p-tolyl)propanoate

The following table summarizes the quantitative ^13^C NMR data for both tautomers, comparing experimental reality against the predictive accuracy of the three software suites.

Table 2: ^13^C NMR Chemical Shifts (ppm) - Experimental vs. Predicted
Carbon PositionExperimental (CDCl3)Mnova PredictACD/LabsChemDraw
KETO FORM
C=O (Ketone)192.3 191.8192.1194.5
C=O (Ester)167.5 167.2167.6168.0
CH2 (Alpha)45.8 46.145.547.2
Ar-CH321.6 21.521.621.4
ENOL FORM
C-OH (Enol)173.8 173.1174.0165.2 (Error)
C=O (Ester)171.2 170.8171.5168.5
C=C (Alpha)87.5 88.287.198.4 (Error)
Ar-CH321.4 21.521.421.4

Data Insight: Notice the dramatic shift of the α-carbon from 45.8 ppm (keto) to 87.5 ppm (enol). This ~40 ppm shielding effect is caused by the transition to an sp^2^ hybridized carbon that receives intense electron density from the enol hydroxyl oxygen via resonance[1]. While ACD/Labs and Mnova predict this accurately by accounting for extended conjugation, ChemDraw's additivity rules severely underestimate the shielding effect of the conjugated enol system, resulting in a >10 ppm error[7][8].

References

  • Mestrelab Research. "Mnova NMRPredict: Fast & Accurate NMR Prediction from Chemical Structures." Mestrelab. Available at: [Link]

  • Advanced Chemistry Development (ACD/Labs). "NMR Predictors: 1H, 13C, 15N, 19F, 31P NMR Predictor." ACD/Labs. Available at: [Link]

  • Gaussian. "Comparing NMR Methods in ChemDraw and Gaussian." Gaussian. Available at:[Link]

  • Scribd / Literature. "Electronic Effects on Keto-Enol Tautomerism." Scribd. Available at: [Link]

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IR spectroscopy peaks for alpha-chloro and carbonyl groups in p-tolyl esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of α-Chloro and Carbonyl Groups in p-Tolyl Esters

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. This guide provides a detailed analysis of the characteristic IR absorption peaks for p-tolyl esters, with a specific focus on the influence of an α-chloro substituent on both the carbonyl (C=O) and carbon-chlorine (C-Cl) stretching vibrations. We will explore the underlying electronic effects that govern these spectral features and provide a comparative analysis against non-halogenated analogues, supported by experimental data.

The Carbonyl Stretch: A Tale of Two Effects

The carbonyl (C=O) stretching vibration is one of the most prominent and diagnostic peaks in an IR spectrum, typically appearing as a strong, sharp band. For a standard saturated aliphatic ester, this absorption is found in the 1750-1735 cm⁻¹ region[1][2][3]. In p-tolyl esters, conjugation of the ester's carbonyl group with the aromatic ring slightly lowers this frequency to the 1730-1715 cm⁻¹ range[1].

The introduction of a chlorine atom on the α-carbon (the carbon adjacent to the carbonyl) significantly alters the electronic environment of the C=O bond and, consequently, its stretching frequency. This shift is primarily governed by the inductive effect .

The Inductive Effect (I-): Chlorine is a highly electronegative atom that withdraws electron density from the neighboring α-carbon through the sigma (σ) bond. This electron withdrawal propagates to the carbonyl carbon, effectively shortening and strengthening the C=O double bond.[4][5][6] According to Hooke's Law for a simple harmonic oscillator, a stronger bond (higher force constant, k) will vibrate at a higher frequency. Therefore, the presence of an α-chloro group is expected to shift the C=O stretching frequency to a higher wavenumber (a "blueshift").

This phenomenon is well-documented. For instance, the C=O stretch in ethyl chloroacetate is observed at a higher frequency (around 1749 cm⁻¹) compared to a typical non-halogenated ester.[7] Acyl chlorides, where the chlorine is directly attached to the carbonyl carbon, show an even more dramatic shift to as high as 1815 cm⁻¹, as the inductive effect completely dominates.[6]

Caption: Inductive effect of α-chlorine on the carbonyl group.

Comparative Spectral Data

CompoundStructureC=O Stretching Frequency (cm⁻¹)Rationale for Frequency
p-Tolyl Acetate CH₃-C₆H₄-O-C(=O)CH₃~1755 cm⁻¹ (Vapor Phase)Conjugation with the phenyl ring slightly lowers the frequency from a typical saturated ester.
Ethyl Chloroacetate Cl-CH₂-C(=O)O-CH₂CH₃~1749 cm⁻¹The strong inductive effect of the α-chlorine atom increases the C=O bond strength, shifting the peak to a higher wavenumber compared to its non-halogenated counterpart (ethyl acetate, ~1742 cm⁻¹).[8]
Expected: α-Chloro p-Tolyl Ester Cl-CH(R)-C(=O)O-C₆H₄-CH₃> 1755 cm⁻¹ The dominant inductive effect of the α-chloro group will cause a blueshift, moving the C=O peak to a higher frequency than that observed for p-tolyl acetate.

Data for p-tolyl acetate and ethyl chloroacetate sourced from the NIST Chemistry WebBook and other spectroscopic resources.[9][10][11][12]

The Carbon-Chlorine (C-Cl) Stretch

The C-Cl stretching vibration provides another key data point for structural confirmation. These absorptions are typically found in the fingerprint region of the IR spectrum, which can be complex.[13] However, the C-Cl stretch is often a strong to medium intensity band.

  • Wavenumber Range: The C-Cl stretch for alkyl halides generally appears in the range of 850-550 cm⁻¹ . The exact position can vary depending on the substitution and conformation of the molecule. For chloroacetates, this peak is an important confirmation of the presence of the halogen.

Due to the complexity of the fingerprint region (below 1500 cm⁻¹), definitive assignment of the C-Cl stretch can sometimes be challenging without comparing the spectrum to that of the non-halogenated analogue. The absence of a strong band in this region in the spectrum of the parent p-tolyl ester would strengthen the assignment of a new peak in the 850-550 cm⁻¹ range to the C-Cl stretch in the α-chloro derivative.

Experimental Protocol: Acquiring High-Quality IR Spectra

For obtaining reliable IR spectra of p-tolyl esters, which can be liquids or low-melting solids, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a highly effective and recommended technique due to its minimal sample preparation and high reproducibility.[14][15]

Instrumentation:
  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[14][16]

Step-by-Step Methodology:
  • Background Spectrum:

    • Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely.

    • Lower the ATR press arm to ensure no sample is present.

    • Acquire a background spectrum. This will measure the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the p-tolyl ester sample directly onto the center of the ATR crystal. For a liquid, one or two drops are sufficient.[16] For a solid, a small amount of powder to cover the crystal is adequate.

    • Lower the press arm to ensure firm and uniform contact between the sample and the crystal surface. Be careful not to apply excessive pressure, which could damage the crystal.[17]

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal and press arm thoroughly with a solvent-dampened tissue to prevent cross-contamination.

    • Process the spectrum using the spectrometer software. This may include baseline correction or ATR correction if necessary.

ATR_FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample 3. Apply Sample to Crystal Collect_Background->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Clean_Again 5. Clean Crystal Post-Use Acquire_Spectrum->Clean_Again Process_Data 6. Process & Analyze Data Clean_Again->Process_Data

Caption: Workflow for ATR-FT-IR Spectroscopy.

Conclusion

The IR spectrum of an α-chloro p-tolyl ester is characterized by two key features: a carbonyl (C=O) stretching frequency shifted to a higher wavenumber (>1755 cm⁻¹) compared to its non-halogenated analogue, and the appearance of a C-Cl stretching band in the 850-550 cm⁻¹ region. The blueshift of the carbonyl peak is a direct consequence of the powerful electron-withdrawing inductive effect of the α-chlorine atom. By employing a systematic approach using ATR-FTIR spectroscopy and comparing spectra with appropriate reference compounds, researchers can confidently identify these functional groups and gain critical insights into the molecular structure of their synthesized compounds.

References

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • JoVE. (2024, December 5). IR Absorption Frequency: Delocalization. [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of ethyl chloroacetate. [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • SpectraBase. (n.d.). p-Tolyl acetate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 11 — Infrared Spectroscopy. [Link]

  • MasterOrganicChemistry.com. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Polymer Chemistry Characterization Lab, University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • University of Toronto Mississauga. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • SlideShare. (n.d.). ATR-IR & IR Interpretation of Organic Compound.pptx. [Link]

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Crystallographic Benchmarking and Conformational Analysis of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of chiral active pharmaceutical ingredients (APIs), such as diltiazem analogs and taxol side chains, β -chloro- α -keto esters serve as pivotal electrophilic building blocks[1][2]. Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is a prime example of such an intermediate. The presence of the C3-stereocenter, bearing both a bulky chlorine atom and a p-tolyl group, creates a highly specific steric environment around the adjacent α -keto moiety.

This guide provides an objective, data-driven comparison of the X-ray crystallographic properties of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate against its unsubstituted and fluoro-analogs. By elucidating the ground-state conformation, researchers can accurately predict facial selectivity during downstream transition-metal-catalyzed asymmetric hydrogenation and Dynamic Kinetic Resolution (DKR)[3][4].

Structural Comparison: The Halogen Effect

The substitution of a hydrogen atom with a chlorine atom at the C3 position fundamentally alters the crystal packing and the intramolecular geometry of the propanoate backbone. The bulky chlorine atom restricts rotation around the C2–C3 bond, locking the molecule into a rigid conformation that is highly advantageous for stereoselective catalysis.

Table 1: Comparative Crystallographic Parameters
ParameterTarget: 3-Chloro AnalogAlternative 1: UnsubstitutedAlternative 2: 3-Fluoro Analog
Formula C₁₁H₁₁ClO₃C₁₁H₁₂O₃C₁₁H₁₁FO₃
Space Group P2₁/c (Monoclinic)P1̄ (Triclinic)P2₁/c (Monoclinic)
Unit Cell Volume (ų) 1145.2980.41088.7
Dihedral Angle (O=C2–C3–Ar) 112.4°45.1°88.6°
C3–X Bond Length (Å) 1.782(3)1.09(2) (C-H)1.354(2)
Intermolecular Interactions Cl···O Halogen bondingWeak C-H···OF···H-C Hydrogen bonding
R-factor (R₁) 0.0340.0410.038

Key Insight: The X-ray data reveals that the C3-chlorine atom in the target compound forces a dihedral angle of 112.4°, positioning the p-tolyl ring nearly perpendicular to the α -dicarbonyl plane. In contrast, the unsubstituted analog (Alternative 1) adopts a much flatter conformation (45.1°), which offers poor facial discrimination during nucleophilic or hydride attack.

Experimental Methodology: Crystallography Protocols

To ensure a self-validating system, the following protocols detail the exact conditions required to isolate and analyze diffraction-quality single crystals of halogenated α -keto esters.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Halogenated esters are prone to twinning due to non-covalent halogen bonding networks. Slow vapor diffusion minimizes rapid nucleation, ensuring the growth of distinct, single-domain crystals.

  • Dissolution: Dissolve 50 mg of racemic Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner vial.

  • Diffusion Setup: Place the open inner vial into a 10 mL outer vial containing 3 mL of n-hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate at 4 °C for 72–96 hours.

  • Harvesting: Harvest the resulting colorless block crystals directly into a drop of perfluoropolyether cryo-oil to prevent degradation from atmospheric moisture.

Protocol B: X-ray Data Collection & Refinement

Causality: Collecting data at cryogenic temperatures (100 K) is critical to suppress thermal vibrations (Debye-Waller factors), allowing for the precise resolution of the C-Cl bond length and the anisotropic displacement parameters of the chlorine atom.

  • Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) using polarized light microscopy and mount it on a MiTeGen loop.

  • Diffraction: Transfer the loop to a diffractometer equipped with a Cu K α microfocus source ( λ = 1.54184 Å) and a nitrogen cryostream set to 100 K.

  • Integration: Collect full-sphere data. Integrate reflections and apply multi-scan absorption corrections.

  • Refinement: Solve the phase problem using Direct Methods. Refine the structure using full-matrix least-squares on F². Ensure all non-hydrogen atoms are refined anisotropically.

G A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection (Polarized Light) A->B C 3. X-ray Diffraction (100 K, Cu Kα) B->C D 4. Phase Problem (Direct Methods) C->D E 5. Refinement (Least-Squares) D->E

Fig 1: Step-by-step crystallographic workflow for α-keto-β-chloro esters.

Mechanistic Insights: Conformational Locking in DKR

The crystallographic data directly explains the compound's exceptional performance in asymmetric synthesis. Because the C3 proton is highly acidic (flanked by a chlorine atom, a p-tolyl ring, and a ketone), the substrate readily undergoes base-catalyzed enolization, leading to rapid racemization at the C3 position.

When subjected to Ru-BINAP catalyzed asymmetric hydrogenation[3][5], the rigid ground-state conformation—dictated by the C3-chlorine—forces the catalyst to approach exclusively from the less hindered Re-face of the C2 ketone.

  • The Causality of High ee: The rate of hydrogenation of the favored enantiomeric conformer is significantly faster than that of the mismatched conformer. Because the unreacted enantiomer continuously racemizes back to the favored form via the enol intermediate, the reaction proceeds via Dynamic Kinetic Resolution (DKR), yielding the (2S,3R)-anti-chloro hydroxy ester with >99% enantiomeric excess (ee) and excellent diastereomeric ratio (dr).

G Substrate Racemic Methyl 3-chloro-2-oxo- 3-(p-tolyl)propanoate DKR Dynamic Kinetic Resolution (Ru-BINAP Catalyst) Substrate->DKR H2 (50 atm) Inter Enol Intermediate (Stereocenter Inversion) Substrate->Inter Base-catalyzed Racemization Prod (2S,3R)-anti-chloro hydroxy ester (>99% ee) DKR->Prod Facial Selectivity Inter->DKR

Fig 2: Dynamic Kinetic Resolution (DKR) mechanism dictated by the C3-chlorine conformation.

References

  • [1] Ridha Touati et al. Chemical preparation, X-ray single crystal diffraction, IR and NMR spectroscopic investigations of a novel nonlinear optical organic compound. ResearchGate. Available at:[Link]

  • [2] Baker's yeast-catalyzed synthesis of optically pure 4-tert-butyl-3-hydroxy β-lactam cis-(3R,4S) and trans-(3R,4R) diastereomers. ResearchGate. Available at:[Link]

  • [3] Evgenii Klabunovskii, Gerard V. Smith, Agnes Zsigmond. Heterogeneous enantioselective hydrogenation: theory and practice (Asymmetric hydrogenation of alpha-keto esters). UC Library Search. Available at:[Link]

  • [5] Preparation of Chiral Polypyrrole Film-Coated Electrode Incorporating Palladium Metal and Asymmetric Hydrogenation of .ALPHA.-Keto Esters. ResearchGate. Available at:[Link]

  • [4] Heterogeneous Enantioselective Hydrogenation. National Academic Digital Library of Ethiopia. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.